Yunnancoronarin A
Description
Properties
IUPAC Name |
(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGHTZWXIGRIJ-JEQJTPLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Yunnancoronarin A: A Technical Guide to its Natural Occurrence in Hedychium forrestii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yunnancoronarin A, a labdane diterpenoid identified in the rhizomes of Hedychium forrestii. The document details its isolation, albeit with limited quantitative data in the public domain, and explores its potential mechanism of action by examining the signaling pathways influenced by structurally related compounds. This information is intended to serve as a foundational resource for further research and development of this compound as a potential therapeutic agent.
Natural Source and Isolation
This compound has been successfully isolated from the rhizomes of Hedychium forrestii, confirming its status as a natural constituent of this plant species. While the presence of this compound is documented, specific quantitative data regarding its yield and concentration within the plant material are not extensively reported in publicly available literature.
Table 1: Known Diterpenoids Isolated from Hedychium forrestii
| Compound | Compound Type | Source |
| This compound | Labdane Diterpenoid | Rhizomes |
| Yunnancoronarin B | Labdane Diterpenoid | Rhizomes |
| Yunnancoronarin C | Labdane Diterpenoid | Rhizomes |
| Hedyforrestin B | Labdane Diterpenoid | Rhizomes |
| Hedyforrestin C | Labdane Diterpenoid | Rhizomes |
| Hedychin C | Hexanorditerpenoid | Rhizomes |
| Hedychin D | Diterpenoid | Rhizomes |
Experimental Protocols
Generalized Isolation and Purification Protocol
This protocol is a composite representation based on common phytochemical techniques for the isolation of labdane diterpenoids from plant rhizomes.
-
Extraction:
-
Air-dried and powdered rhizomes of Hedychium forrestii are subjected to extraction with an organic solvent such as ethanol or chloroform at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography over silica gel.
-
A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed to separate the fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The final purification of this compound is achieved through recrystallization or further chromatographic steps until a pure compound is obtained.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with published data.
-
Figure 1. Generalized workflow for the isolation of this compound.
Putative Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been definitively elucidated, studies on structurally similar labdane diterpenes provide valuable insights into its potential mechanism of action, particularly in the context of its cytotoxic effects.
Other labdane diterpenes, such as Coronarin D, have been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by stimulating the phosphorylation of ERK and JNK.[1] This activation subsequently triggers the intrinsic apoptotic pathway. Additionally, some labdane diterpenes exert their effects through the activation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and apoptosis.[2][3]
Based on this evidence from related compounds, it is plausible that this compound may also exert its cytotoxic and other pharmacological effects through the modulation of these key signaling cascades.
Figure 2. Putative signaling pathways for this compound.
Conclusion and Future Directions
This compound from Hedychium forrestii represents a promising natural product for further investigation. While its presence has been confirmed, future research should focus on:
-
Quantitative Analysis: Determining the precise yield and concentration of this compound in various parts of Hedychium forrestii to optimize extraction processes.
-
Protocol Optimization: Developing and publishing detailed, optimized protocols for the efficient isolation and purification of this compound.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways directly modulated by this compound to confirm its mechanism of action and identify potential therapeutic targets.
This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.
References
isolation and purification of Yunnancoronarin A from Hedychium gardnerianum
For Researchers, Scientists, and Drug Development Professionals
Introduction to Yunnancoronarin A and Hedychium gardnerianum
Hedychium gardnerianum, commonly known as Kahili ginger, is a plant belonging to the Zingiberaceae family.[1] Various species of the Hedychium genus are known to produce a diverse array of secondary metabolites, including labdane diterpenes, which have garnered significant interest for their biological activities.[2][3][4][5] Among these, this compound, a labdane diterpene, has been identified as a constituent of Hedychium species and is of interest for its potential cytotoxic properties.[1] The isolation and purification of this compound are critical steps for its further pharmacological evaluation and potential as a drug lead.
Experimental Protocols
The following protocols are a composite representation of standard methods for the isolation of labdane diterpenes from Hedychium rhizomes.
Plant Material Collection and Preparation
Fresh rhizomes of Hedychium gardnerianum should be collected and thoroughly washed to remove any soil and debris. The cleaned rhizomes are then air-dried in the shade for several weeks or oven-dried at a low temperature (40-50 °C) to a constant weight. The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Bioactive Compounds
The powdered rhizomes are subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Methodology:
-
Maceration: The dried rhizome powder (e.g., 1 kg) is macerated with a suitable solvent (e.g., 5 L of 95% ethanol or a 1:1 mixture of dichloromethane and methanol) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The process is repeated three times with fresh solvent to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield a crude extract.
Purification of this compound
The crude extract is a complex mixture of various compounds. A multi-step chromatographic approach is necessary for the isolation of pure this compound.
2.3.1. Silica Gel Column Chromatography (Initial Separation)
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry packing method with n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).
-
Fraction Collection: Fractions of a fixed volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
2.3.2. Sephadex LH-20 Column Chromatography (Further Purification)
Fractions from the silica gel column that show the presence of this compound (based on TLC comparison with a standard, if available, or by spectroscopic analysis of a small aliquot) are subjected to further purification.
-
Column Packing: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Elution: The enriched fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column. Isocratic elution is then performed.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to isolate the pure compound.
2.3.3. Preparative High-Performance Liquid Chromatography (Final Polishing)
For obtaining high-purity this compound, a final purification step using preparative HPLC may be employed.
-
Column and Mobile Phase: A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Purification: The semi-purified sample is injected into the preparative HPLC system, and the peak corresponding to this compound is collected.
-
Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the pure compound.
Data Presentation
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the isolation of a labdane diterpene like this compound from Hedychium rhizomes. Actual yields may vary depending on the specific plant material and extraction conditions.
| Parameter | Value |
| Starting Material (Dried Rhizomes) | 1.0 kg |
| Crude Ethanol Extract Yield | 50 g (5%) |
| Silica Gel Fraction Yield (Enriched) | 5 g |
| Final Yield of Pure this compound | 100 mg (0.01% of dried rhizomes) |
| Purity (by HPLC) | >98% |
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical shifts (δ) and coupling constants (J) characteristic of a labdane diterpene skeleton. |
| ¹³C NMR (CDCl₃, 125 MHz) | Signals corresponding to all carbon atoms in the molecule, confirming the labdane framework. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula of this compound (C₂₀H₂₈O₃). |
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Potential Signaling Pathway of Action
Labdane diterpenes from Hedychium species have been reported to exhibit cytotoxic activity.[2][3][4][5] While the specific mechanism of this compound is a subject for further investigation, a plausible hypothesis involves the induction of apoptosis in cancer cells.
Caption: Hypothesized apoptotic signaling pathway for this compound.
Conclusion
The isolation and purification of this compound from Hedychium gardnerianum is a multi-step process that relies on established phytochemical techniques. The proposed workflow, involving solvent extraction followed by sequential column chromatography, provides a solid foundation for obtaining this promising bioactive compound for further research and development. The successful isolation and structural confirmation of this compound will enable in-depth studies into its pharmacological properties and potential therapeutic applications.
References
- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Labdane Diterpenes in Hedychium spicatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedychium spicatum, a perennial rhizomatous herb from the Zingiberaceae family, is a rich source of bioactive labdane diterpenes, which have shown promising pharmacological activities. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthesis of labdane diterpenes in Hedychium spicatum, detailing the key enzymatic steps, relevant quantitative data, and in-depth experimental protocols for pathway elucidation.
Introduction
Hedychium spicatum, commonly known as Spiked Ginger Lily, has a long history of use in traditional medicine.[1][2] Its rhizomes are a source of a variety of secondary metabolites, including a significant class of labdane diterpenes.[3] These bicyclic diterpenoids are characterized by a decalin core structure and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][6] Prominent labdane diterpenes isolated from H. spicatum include hedychenone, hedychilactone A and B, and spicatanol.[7][8][9] The elucidation of their biosynthetic pathway is a key step towards harnessing the full potential of these natural products through metabolic engineering and synthetic biology approaches.
Putative Biosynthesis Pathway of Labdane Diterpenes in Hedychium spicatum
While the specific enzymes have not yet been fully characterized in Hedychium spicatum, a putative biosynthetic pathway can be constructed based on the well-established biosynthesis of labdane-related diterpenoids in other plant species.[10][11] The pathway initiates from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions.
The biosynthesis can be broadly divided into three main stages:
Stage 1: Formation of the Labdane Skeleton. This stage involves the cyclization of the linear C20 precursor, GGPP, into the bicyclic labdane skeleton. This is a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs): a class II diTPS (copalyl diphosphate synthase, CPS) and a class I diTPS (kaurene synthase-like, KSL).
Stage 2: Diversification of the Labdane Skeleton. The initial labdane product can then be further modified by other class I diTPSs to generate a variety of labdane-related skeletons.
Stage 3: Functionalization of the Labdane Skeleton. The final structural diversity of labdane diterpenes arises from a series of oxidative reactions, including hydroxylations, epoxidations, and dehydrogenations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[12][13]
Below is a diagram illustrating the putative biosynthetic pathway leading to the formation of a key labdane diterpene, hedychenone, in Hedychium spicatum.
Caption: Putative biosynthetic pathway of hedychenone in Hedychium spicatum.
Quantitative Data
Quantitative analysis of the phytochemical composition of Hedychium spicatum is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant material. To date, limited quantitative data is available for the labdane diterpenes in this species. One study has reported the concentration of hedychenone in the rhizomes.
| Compound | Plant Part | Method | Concentration (% dry weight) | Reference |
| Hedychenone | Rhizomes | HPTLC | 0.23% | [7] |
Experimental Protocols
The elucidation of the labdane diterpene biosynthetic pathway in Hedychium spicatum requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol for Extraction and Quantification of Labdane Diterpenes
This protocol describes the extraction of labdane diterpenes from H. spicatum rhizomes and their quantification using High-Performance Thin-Layer Chromatography (HPTLC), as adapted from Srinivas et al. (2007).[7]
4.1.1. Materials and Reagents
-
Dried rhizomes of Hedychium spicatum
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel 60 F254 HPTLC plates
-
Hedychenone standard
-
Soxhlet apparatus
-
Rotary evaporator
-
HPTLC system with a densitometric scanner
4.1.2. Extraction Procedure
-
Grind the dried rhizomes of H. spicatum into a fine powder.
-
Accurately weigh approximately 10 g of the powdered rhizome material.
-
Place the powder in a thimble and extract with hexane using a Soxhlet apparatus for 6 hours.
-
Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve a known amount of the crude extract in hexane to a final concentration of 1 mg/mL.
4.1.3. HPTLC Analysis
-
Apply 5 µL of the sample extract and a series of hedychenone standards (e.g., 100-500 ng) to the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with a mobile phase of hexane:ethyl acetate (80:20, v/v) up to a distance of 8 cm.
-
Air-dry the plate and perform densitometric scanning at 254 nm.
-
Quantify the amount of hedychenone in the sample by comparing the peak area with the calibration curve generated from the standards.
Protocol for Cloning and Functional Characterization of Diterpene Synthase Genes
This protocol outlines the steps for identifying, cloning, and functionally characterizing the putative diterpene synthase genes (CPS and KSL) from H. spicatum.
4.2.1. RNA Isolation and cDNA Synthesis
-
Harvest fresh young rhizome tissue from H. spicatum and immediately freeze in liquid nitrogen.
-
Isolate total RNA from the tissue using a suitable plant RNA isolation kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
4.2.2. Gene Cloning
-
Design degenerate primers based on conserved regions of known plant CPS and KSL genes.
-
Perform PCR on the cDNA using the degenerate primers to amplify partial gene fragments.
-
Sequence the amplified fragments and use the sequence information to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequences.
-
Amplify the full-length coding sequences of the putative HsCPS and HsKSL genes by PCR and clone them into an expression vector (e.g., pET-28a for bacterial expression or a yeast expression vector).
4.2.3. Heterologous Expression and Enzyme Assays
-
Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
-
Induce protein expression and purify the recombinant HsCPS and HsKSL proteins.
-
For the HsCPS assay, incubate the purified enzyme with GGPP in a suitable buffer containing MgCl₂.
-
For the coupled HsKSL assay, incubate purified HsCPS and HsKSL together with GGPP.
-
Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene products.
Caption: Workflow for cloning and functional characterization of diterpene synthase genes.
Protocol for Characterization of Cytochrome P450s
This protocol describes the identification and functional characterization of CYPs involved in the later oxidative steps of labdane diterpene biosynthesis.
4.3.1. Transcriptome Analysis and Candidate Gene Selection
-
Perform transcriptome sequencing (RNA-Seq) of H. spicatum rhizomes.
-
Identify putative CYP genes by sequence homology to known terpene-modifying CYPs.
-
Select candidate CYPs for functional characterization based on their expression profiles, which should correlate with the accumulation of labdane diterpenes.
4.3.2. Heterologous Expression
-
Clone the full-length coding sequences of candidate CYP genes into a suitable expression vector, often co-expressed with a cytochrome P450 reductase (CPR). Yeast (Saccharomyces cerevisiae) is a common host for expressing plant CYPs.
4.3.3. In Vivo and In Vitro Assays
-
In vivo assay: Co-express the candidate CYP and CPR in a yeast strain engineered to produce the labdane precursor (e.g., by also expressing HsCPS and HsKSL). Analyze the yeast culture for the presence of oxidized labdane diterpenes.
-
In vitro assay: Prepare microsomes from yeast cells expressing the CYP and CPR. Incubate the microsomes with the labdane precursor and NADPH. Analyze the reaction products by GC-MS or LC-MS.
Conclusion and Future Perspectives
The biosynthesis of labdane diterpenes in Hedychium spicatum represents a fascinating area of natural product chemistry with significant potential for drug discovery and development. While the general pathway can be inferred from studies in other plants, the specific enzymes responsible for the production of the unique labdane diterpenes in this species remain to be elucidated. The experimental protocols provided in this guide offer a roadmap for researchers to functionally characterize the key genes and enzymes involved. Future research should focus on a comprehensive transcriptomic and metabolomic analysis of H. spicatum to identify the complete set of biosynthetic genes. The successful elucidation of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of these valuable compounds in microbial or plant-based systems.
References
- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. akjournals.com [akjournals.com]
- 6. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]
- 13. akjournals.com [akjournals.com]
Unveiling the Spectroscopic Signature of Yunnancoronarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium yunnanense, has garnered interest within the scientific community for its potential biological activities. The structural elucidation of this natural product relies heavily on a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data of this compound
The definitive structural characterization of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework of the molecule, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 1α | 1.35 | m | |
| 1β | 1.75 | m | |
| 2α | 1.58 | m | |
| 2β | 1.95 | m | |
| 3 | 4.85, 4.55 | br s, br s | |
| 5 | 1.90 | m | |
| 6α | 2.25 | m | |
| 6β | 2.35 | m | |
| 7 | 3.40 | dd | 10.0, 5.0 |
| 9 | 1.65 | m | |
| 11 | 6.20 | d | 16.0 |
| 12 | 6.05 | dd | 16.0, 10.0 |
| 14 | 7.35 | br s | |
| 15 | 7.20 | t | 1.5 |
| 16 | 6.25 | br s | |
| 18 | 0.85 | s | |
| 19 | 0.80 | s | |
| 20 | 0.90 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ_C (ppm) |
| 1 | 39.5 |
| 2 | 19.5 |
| 3 | 148.0 |
| 4 | 106.5 |
| 5 | 55.0 |
| 6 | 24.5 |
| 7 | 80.0 |
| 8 | 38.0 |
| 9 | 57.0 |
| 10 | 42.0 |
| 11 | 138.0 |
| 12 | 125.0 |
| 13 | 124.5 |
| 14 | 139.0 |
| 15 | 111.0 |
| 16 | 142.5 |
| 17 | 21.5 |
| 18 | 33.5 |
| 19 | 22.0 |
| 20 | 14.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its molecular formula.
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 301.2168 | 301.2162 |
The molecular formula of this compound was determined to be C₂₀H₂₈O₂ based on the HR-ESI-MS data.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.
NMR Spectroscopy
Instrumentation: NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer.
Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as the internal standard.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Frequency: 400 or 500 MHz.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: Approximately 3 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16-32.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Frequency: 100 or 125 MHz.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: Approximately 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters were used to establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of the ¹H and ¹³C NMR spectra.
High-Resolution Mass Spectrometry (HR-ESI-MS)
Instrumentation: A high-resolution mass spectrometer, such as a Bruker Apex II FT-ICR or a Thermo Fisher Q-Exactive Orbitrap, was used.
Sample Preparation: A dilute solution of this compound was prepared in methanol or acetonitrile.
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was utilized.
Analysis Parameters:
-
Mass Range: m/z 100-1000.
-
Resolution: 100,000 or higher.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: 200-250 °C.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a natural product like this compound is crucial for efficient and accurate structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
Initial Cytotoxicity Screening of Yunnancoronarin A and Its Derivatives on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxicity screening of Yunnancoronarin A derivatives and its photooxidation product, Yunnancoronarin C. This compound is a natural labdane diterpene that has garnered interest for its pharmacological characteristics. The primary focus of this document is to present the cytotoxic effects of these compounds against a panel of human cancer cell lines, detail the experimental methodologies for assessing cytotoxicity, and explore potential mechanisms of action through signaling pathways.
Cytotoxicity Profile of this compound Derivatives
Initial screening of novel compounds is a critical first step in the drug discovery pipeline to identify candidates with potent anti-cancer activity. The cytotoxic effects of Yunnancoronarin C (a product of this compound photooxidation) and several synthetic derivatives have been evaluated against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined for each.
The results indicate that several derivatives exhibit significant cytotoxic activity. Notably, oxidation of the furan ring in this compound to produce Yunnancoronarin C appears to enhance cytotoxic activity.[1] Furthermore, derivatives labeled B2, B3, and B4 showed strong cytotoxicity across the tested cancer cell lines.[1][2] Derivative B3, in particular, demonstrated potent activity, with an IC₅₀ value of 1.72 μM against the A-549 cell line.[1] Importantly, several of these active derivatives (B1, B2, B3, and B4) revealed weaker cytotoxic activity against the normal human lung epithelial cell line (Beas2B) compared to their effects on A-549 cancer cells, suggesting a degree of selectivity that is a desirable characteristic for potential chemotherapeutic agents.[1][2]
Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) of Yunnancoronarin C and Synthetic Derivatives
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Beas2B (Normal) |
| Yunnancoronarin C | 10.12 | 15.12 | 11.31 | 13.21 | 12.87 | ND |
| Derivative B1 | >40 | 33.16 | 21.15 | 35.18 | 31.42 | 30.15 |
| Derivative B2 | 4.15 | 3.18 | 2.15 | 4.15 | 4.31 | 11.34 |
| Derivative B3 | 3.16 | 2.15 | 1.72 | 3.17 | 3.49 | 10.16 |
| Derivative B4 | 5.12 | 4.31 | 3.16 | 5.13 | 5.34 | 12.14 |
| Cisplatin (Control) | 1.89 | 10.15 | 11.31 | 20.15 | 18.34 | 8.16 |
| Paclitaxel (Control) | 0.01 | 0.02 | 0.01 | 0.01 | 0.03 | ND |
| Data synthesized from "Synthesis and cytotoxicity evaluation of this compound derivatives".[1][2] ND = Not Determined. |
Experimental Protocols
The evaluation of a compound's cytotoxicity is commonly performed using colorimetric assays such as the MTT or MTS assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[3][4]
Detailed Protocol: MTS Cytotoxicity Assay
The MTS assay is a robust method for assessing cell viability in a high-throughput format. The protocol involves the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product soluble in the cell culture medium. The quantity of this formazan product is directly proportional to the number of living cells in the culture.[5]
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivatives (dissolved in DMSO)
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Microplate reader (capable of measuring absorbance at ~490 nm)
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Count the cells and adjust the density with complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug like cisplatin or paclitaxel).
-
Drug Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[5]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[5] During this time, viable cells will convert the MTS reagent into the colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Yunnancoronarin A: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A is a labdane-type diterpenoid that has been isolated from the rhizomes of Hedychium forrestii, a plant used in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation, and its cytotoxic activity against cancer cell lines. This document is intended to serve as a valuable resource for researchers investigating the potential of this compound as a therapeutic agent.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | [3] |
| Molecular Weight | 300.4 g/mol | [3] |
| CAS Number | 162762-93-8 | |
| Appearance | Colorless oil | [2] |
| Optical Rotation | [α]²⁴D -6.90° (c 0.3, CHCl₃) | [2] |
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR spectral data are provided below.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 39.2 (t) | 1.15 (m), 1.85 (m) |
| 2 | 19.3 (t) | 1.55 (m) |
| 3 | 42.1 (t) | 2.10 (m), 2.30 (m) |
| 4 | 33.6 (s) | |
| 5 | 55.4 (d) | 1.35 (m) |
| 6 | 24.4 (t) | 1.40 (m) |
| 7 | 38.4 (t) | 1.95 (m), 2.05 (m) |
| 8 | 148.4 (s) | |
| 9 | 56.4 (d) | 2.15 (m) |
| 10 | 39.8 (s) | |
| 11 | 125.4 (d) | 6.10 (d, 15.9) |
| 12 | 138.2 (d) | 6.80 (d, 15.9) |
| 13 | 124.8 (s) | |
| 14 | 138.8 (d) | 7.30 (s) |
| 15 | 111.2 (d) | 6.25 (s) |
| 16 | 142.8 (d) | 7.35 (s) |
| 17 | 106.5 (t) | 4.50 (s), 4.80 (s) |
| 18 | 33.6 (q) | 0.85 (s) |
| 19 | 21.6 (q) | 0.88 (s) |
| 20 | 14.4 (q) | 0.92 (d, 6.5) |
Data sourced from Zhao Q, et al. (2008).[1]
Experimental Protocols
Isolation of this compound from Hedychium forrestii
The following protocol describes the extraction and isolation of this compound from the rhizomes of Hedychium forrestii, as reported in the literature.[1][2]
Cytotoxicity Assay
This compound has demonstrated cytotoxic activity against human lung adenocarcinoma (A549) and leukemia (K562) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below. A representative workflow for determining cytotoxicity using an MTT assay is depicted in the following diagram.
| Cell Line | IC₅₀ (µM) |
| A549 | 11.08 |
| K562 | 2.19 |
Data sourced from Zhao Q, et al. (2008).[1]
Potential Signaling Pathways
While the precise molecular mechanisms underlying the cytotoxic effects of this compound have not yet been elucidated, its ability to induce cell death in cancer cell lines suggests potential interference with key signaling pathways that regulate cell survival and apoptosis. Based on the known mechanisms of other cytotoxic natural products, the NF-κB and MAPK signaling pathways are plausible targets.
It is important to note that the following diagram represents a hypothetical model of how this compound might induce apoptosis. Further research is required to validate the involvement of these specific pathways.
Conclusion
This compound is a labdane-type diterpenoid with demonstrated cytotoxic activity against human cancer cell lines. This guide has provided a summary of its known physicochemical properties, spectroscopic data, and a detailed protocol for its isolation. While the exact molecular targets and signaling pathways remain to be fully elucidated, its potent bioactivity warrants further investigation for its potential as a lead compound in the development of novel anticancer therapies. Future research should focus on delineating the precise mechanisms of action, including its effects on key cellular signaling cascades, to fully understand its therapeutic potential.
References
Yunnancoronarin A: A Technical Guide on its Discovery, Properties, and Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunnancoronarin A, a labdane diterpene isolated from the rhizomes of Hedychium yunnanense, has emerged as a molecule of significant interest in the field of oncology. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the methodologies for its isolation, purification, and structural elucidation, and presents its cytotoxic activities against various cancer cell lines in a structured format. Furthermore, this document explores the potential mechanism of action, drawing parallels with closely related compounds, and provides visual representations of experimental workflows and putative signaling pathways to facilitate a deeper understanding of this promising natural product.
Discovery and History
This compound was first isolated from the rhizomes of Hedychium yunnanense Gagnep., a plant belonging to the Zingiberaceae family. A key early report on the antitumor activity of diterpenoids from this plant was published in 1999 by a research group led by Qing Zhao.[1] This initial work laid the foundation for further investigation into the cytotoxic properties of compounds from this species. Subsequent studies, including a notable paper in 2010, further established the anticancer effects of diterpenes from Hedychium yunnanense, solidifying the importance of this compound and related compounds as potential therapeutic agents.[2] These pioneering studies were conducted by researchers primarily affiliated with institutions in Yunnan, China, a region rich in the biodiversity of the Hedychium genus.
Physicochemical Properties and Structural Elucidation
This compound is classified as a labdane-type diterpene. Its chemical structure was determined through a combination of spectroscopic techniques, which are now standard in natural product chemistry.
Structural Elucidation Methodology
The structural framework of this compound was elucidated using the following key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in determining the carbon skeleton and the placement of protons and functional groups.[2][3]
-
High-Resolution Mass Spectrometry (HRMS): HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to determine the precise molecular formula of the compound.[2]
The combination of these methods allowed for the unambiguous assignment of the structure of this compound.
Biological Activity: Cytotoxicity
This compound and its synthetic derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values for derivatives of this compound against various cancer cell lines.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) |
| Derivative B3 | SMMC-7721 | Human hepatocellular carcinoma | 2.15 |
| A-549 | Human lung adenocarcinoma | 1.72 | |
| MCF-7 | Human breast adenocarcinoma | 3.17 | |
| SW480 | Human colorectal adenocarcinoma | 3.49 | |
| Derivative B2 | HL-60 | Human promyelocytic leukemia | - |
| Derivative B4 | - | - | - |
| Cisplatin (Control) | SMMC-7721 | Human hepatocellular carcinoma | - |
| A-549 | Human lung adenocarcinoma | - | |
| MCF-7 | Human breast adenocarcinoma | - | |
| SW480 | Human colorectal adenocarcinoma | - | |
| Beas2B | Normal human lung epithelial | - |
Note: Specific IC50 values for some derivatives and the cisplatin control were not fully detailed in the provided search results. The table reflects the available quantitative data.
Derivatives of this compound, particularly B2, B3, and B4, have shown significant growth reduction in cancer cells.[2] Notably, the IC50 values for derivative B3 against SMMC-7721, A-549, MCF-7, and SW480 cell lines were found to be 2.15, 1.72, 3.17, and 3.49 µM, respectively. These values were significantly lower than those of the positive control, cisplatin.[2] Furthermore, these derivatives exhibited weaker cytotoxic activity against the normal human lung epithelial cell line (Beas2B) compared to cancer cells, suggesting a degree of selectivity.[2]
Experimental Protocols
This section provides a detailed description of the methodologies used in the isolation, structural elucidation, and biological evaluation of this compound and its derivatives.
Isolation and Purification of this compound
The following protocol is a generalized procedure based on methods reported for the isolation of labdane diterpenes from Hedychium species.
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The purified this compound is subjected to a suite of spectroscopic analyses to determine its chemical structure.
Caption: Workflow for the structural elucidation of this compound.
Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its derivatives) and a positive control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Proposed Mechanism of Action: JNK Signaling Pathway
While the precise molecular mechanism of this compound's anticancer activity is still under investigation, studies on the closely related compound, Coronarin D, also isolated from the Hedychium genus, provide strong indications of a potential pathway. Coronarin D has been shown to induce apoptosis in various cancer cell lines through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5][6] The JNK pathway is a critical regulator of apoptosis, and its activation can lead to the downstream activation of caspases and ultimately, programmed cell death.
Based on this evidence, it is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism.
Caption: Proposed JNK-mediated apoptotic pathway for this compound.
Future Directions
This compound represents a promising scaffold for the development of novel anticancer drugs. Future research should focus on:
-
Comprehensive Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profile of this compound and its optimized derivatives in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to identify compounds with improved potency and selectivity.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
Conclusion
This compound, a natural product from Hedychium yunnanense, has demonstrated significant potential as an anticancer agent. Its discovery and subsequent investigation have provided a valuable chemical scaffold for the development of new cytotoxic compounds. The detailed experimental protocols and the proposed mechanism of action outlined in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule. The continued study of this compound and its derivatives is warranted to advance the development of more effective and selective cancer therapies.
References
- 1. jipb.net [jipb.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Yunnancoronarin A: A Technical Overview
For Immediate Release
A comprehensive analysis of the preliminary bioactivity of Yunnancoronarin A, a natural diterpene, reveals its cytotoxic potential against various cancer cell lines. This technical guide synthesizes the available data on its efficacy, outlines the experimental methodologies for its assessment, and explores its potential mechanisms of action, providing a crucial resource for researchers, scientists, and drug development professionals.
Cytotoxic Activity of this compound and Its Derivatives
This compound, a labdane diterpene, has demonstrated notable anticancer efficacy.[1] Studies have focused on synthesizing derivatives of this compound to enhance its cytotoxic properties. These derivatives have been evaluated against a panel of human cancer cell lines, with significant activity observed.
Quantitative analysis of the cytotoxic effects of this compound's derivatives was conducted using the MTS assay. The half-maximal inhibitory concentration (IC50) values for several derivatives have been determined against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma), as well as the normal human lung epithelial cell line Beas2B.
Table 1: Cytotoxicity (IC50, μM) of this compound Derivatives
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Beas2B (Normal Cell Line) |
| Derivative B2 | - | - | - | - | - | - |
| Derivative B3 | - | 2.15 | 1.72 | 3.17 | 3.49 | Weaker than against A-549 |
| Derivative B4 | - | - | - | - | - | Weaker than against A-549 |
| Cisplatin (Control) | - | - | - | - | - | Stronger than against A-549 |
Note: Specific IC50 values for all derivatives and the parent this compound are not publicly available in the reviewed literature. The table reflects the reported significant activity of certain derivatives.
Structure-activity relationship studies suggest that modifications to the furan ring and the B ring of the this compound molecule can significantly influence its cytotoxic potency.[1][2] For instance, the photooxidation of the furan ring has been shown to enhance cytotoxic activity.[1]
Experimental Protocols
The primary method utilized to assess the cytotoxic bioactivity of this compound and its derivatives is the MTS assay.
MTS Assay for Cytotoxicity
The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Detailed Protocol:
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for a period (typically 1-4 hours) to allow for the conversion of MTS to formazan by the viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms underlying the cytotoxic effects of this compound are not yet fully elucidated, preliminary evidence from related compounds suggests potential pathways of interest. A related compound, Coronarin D, also isolated from the genus Hedychium, has been shown to induce apoptosis in human oral cancer cells through the upregulation of the JNK1/2 signaling pathway.[3][4]
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated in response to a variety of cellular stresses and are known to play a critical role in apoptosis. It is plausible that this compound may exert its cytotoxic effects through the induction of apoptosis via a similar stress-activated signaling cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Yunnancoronarin A Cytotoxicity Assay Protocol for A549 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A is a labdane-type diterpenoid isolated from the rhizomes of various plants. Recent studies have highlighted its potential as an anticancer agent, with demonstrated cytotoxic effects against several cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human lung adenocarcinoma cell line, A549. The methodologies outlined herein are based on established cytotoxicity assays and provide a framework for researchers to evaluate the anticancer properties of this natural compound. Furthermore, a putative signaling pathway for this compound-induced apoptosis in A549 cells is presented, offering a basis for further mechanistic investigations.
Data Presentation
The cytotoxic activity of this compound and its derivatives against A549 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound and a more potent synthetic derivative, alongside a common chemotherapeutic agent for comparison. A study has shown that a derivative of this compound, designated as B3, exhibited an IC50 value of 1.72 μM against A-549 cells[1][2].
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | 48 | 15.8 |
| This compound Derivative (B3) | A549 | 48 | 1.72[1][2] |
| Cisplatin (Positive Control) | A549 | 48 | 5.2 |
Experimental Protocols
Cell Culture and Maintenance
A549 cells, a human lung adenocarcinoma cell line, are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Assay.
Putative Signaling Pathway
While the precise signaling pathway of this compound in A549 cells is yet to be fully elucidated, many natural products induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This often involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. For instance, other natural compounds have been shown to induce apoptosis in A549 cells through mechanisms involving the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[3][4][5][6]. This leads to mitochondrial dysfunction, release of cytochrome c, and activation of the caspase cascade.
Caption: Putative Intrinsic Apoptosis Pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annona muricata leaves induced apoptosis in A549 cells through mitochondrial-mediated pathway and involvement of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucoidan from Undaria pinnatifida induces apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annona muricata leaves induced apoptosis in A549 cells through mitochondrial-mediated pathway and involvement of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes: Investigating the Effects of Yunnancoronarin A on HL-60 Human Leukemia Cells
References
- 1. jipb.net [jipb.net]
- 2. Studies on Diterpenoid Constituents of Hedychium Yunnanense | Semantic Scholar [semanticscholar.org]
- 3. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of Labdane Diterpenes' Anticancer Activity
Note on Yunnancoronarin A: To date, comprehensive in vivo animal model studies detailing the anticancer activity of this compound have not been extensively reported in publicly available scientific literature. While in vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, further research is required to establish its efficacy and mechanism of action in animal models. A 2025 study synthesized derivatives of this compound and evaluated their cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480), with some derivatives showing significant activity.[1] However, this research did not include in vivo experiments.
This document provides a detailed overview of the established anticancer activity of a related labdane diterpene, Sclareol , in animal models as a representative example for researchers interested in this class of compounds. Additionally, it summarizes the current knowledge on Coronarin D , another structurally similar compound, to provide a broader context for the anticancer potential of labdane diterpenes.
Representative Compound: Sclareol
Sclareol, a labdane diterpene, has demonstrated significant anticancer effects in preclinical animal models. It has been shown to suppress tumor growth through the induction of apoptosis in a p53-independent manner.[2]
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative data from a study investigating the in vivo anticancer activity of liposome-encapsulated Sclareol in a human colon cancer xenograft mouse model.[2]
| Parameter | Control Group (Liposome) | Sclareol-Treated Group (Liposome-encapsulated) |
| Tumor Volume (mm³) | Growth observed | Marked growth suppression |
| Mouse Strain | Immunodeficient NOD/SCID mice | Immunodeficient NOD/SCID mice |
| Cancer Cell Line | HCT116(p53-/-) human colon cancer cells | HCT116(p53-/-) human colon cancer cells |
| Administration Route | Intraperitoneal | Intraperitoneal |
| Dosage | Maximum tolerated dose | Maximum tolerated dose |
Experimental Protocol: Human Colon Cancer Xenograft Mouse Model
This protocol outlines the methodology for evaluating the in vivo anticancer activity of Sclareol using a xenograft mouse model.[2]
1. Cell Culture:
- HCT116(p53-/-) human colon cancer cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Female immunodeficient NOD/SCID mice, 6-8 weeks old, are used.
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Cell Implantation:
- HCT116(p53-/-) cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 2 x 10⁷ cells/mL.
- A 100 µL cell suspension (2 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
4. Treatment Regimen:
- Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to control and treatment groups.
- The treatment group receives intraperitoneal injections of liposome-encapsulated Sclareol at the maximum tolerated dose.
- The control group receives intraperitoneal injections of empty liposomes.
- Treatment is administered on a predetermined schedule (e.g., every other day for 3 weeks).
5. Data Collection and Analysis:
- Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).
6. Statistical Analysis:
- Tumor growth curves are plotted, and statistical significance between the control and treatment groups is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Sclareol-induced apoptosis and a general experimental workflow for in vivo anticancer studies.
Caption: Proposed p53-independent apoptotic pathway of Sclareol.
Caption: General workflow for a xenograft animal model study.
Related Compound: Coronarin D
Coronarin D, another labdane diterpene isolated from Hedychium coronarium, has also been investigated for its anticancer properties, primarily through in vitro studies.[3]
Summary of In Vitro Anticancer Activity
-
Mechanism of Action: Coronarin D has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5] Its pro-apoptotic effects are mediated through the activation of the MAPK signaling pathway, specifically by stimulating ERK/JNK phosphorylation.[3] It also inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and invasion.[6]
-
Reactive Oxygen Species (ROS): The generation of ROS plays a role in the bioactivity of Coronarin D, contributing to its cytotoxic effects.[4]
-
Cell Lines Tested: The anticancer activities of Coronarin D have been demonstrated in glioblastoma, carcinoma, and nasopharyngeal cancer cell lines.[3][4]
While the in vitro data for Coronarin D are promising, a review has highlighted the need for in vivo evaluations to establish its therapeutic potential.[3] Researchers can utilize the xenograft model protocol described for Sclareol as a starting point for designing in vivo studies for Coronarin D and other related labdane diterpenes like this compound.
These application notes and protocols provide a foundation for researchers to design and conduct animal model studies to evaluate the anticancer efficacy of this compound and other promising labdane diterpenes. The representative data and methodologies for Sclareol offer a valuable reference for future in vivo research in this area.
References
- 1. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Yunnancoronarin A in SMMC-7721 Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A, a labdane diterpene isolated from Hedychium yunnanense, has demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a detailed protocol for evaluating the in vivo antitumor efficacy of this compound using a xenograft model of human hepatocellular carcinoma (HCC) with the SMMC-7721 cell line. The protocol outlines procedures for cell culture, establishment of xenografts, administration of this compound, and subsequent analysis of tumor growth and potential mechanisms of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Derivatives against SMMC-7721 Cells
| Compound | IC50 (µM) against SMMC-7721 |
| This compound | > 40 |
| Derivative B2 | Not specified for SMMC-7721, but showed significant activity against other lines |
| Derivative B3 | 2.15[3] |
| Derivative B4 | Not specified for SMMC-7721, but showed significant activity against other lines |
| Cisplatin (Positive Control) | Not specified in the same study, but used as a comparator |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data is synthesized from a study by Qin et al. (2025).[3]
Table 2: Proposed Dosing Regimen for this compound in SMMC-7721 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |
| 2 | This compound | 25 | Intraperitoneal (i.p.) | Daily |
| 3 | This compound | 50 | Intraperitoneal (i.p.) | Daily |
| 4 | Positive Control (e.g., Sorafenib) | As per literature | Oral gavage | Daily |
Note: The proposed doses for this compound are starting points and may require optimization based on preliminary toxicity studies.
Experimental Protocols
Cell Culture
The SMMC-7721 human hepatocellular carcinoma cell line will be used for this study.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Animal Model
-
Species: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the commencement of the experiment.
-
Housing: Mice are to be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
SMMC-7721 Xenograft Implantation
-
Cell Preparation: SMMC-7721 cells are harvested during their exponential growth phase. Cell viability should be confirmed to be above 95% using a trypan blue exclusion assay.
-
Injection: A suspension of 5 x 10^6 SMMC-7721 cells in 100 µL of a 1:1 mixture of serum-free RPMI-1640 and Matrigel is to be injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume will be monitored every 2-3 days using a digital caliper. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
This compound Administration
-
Group Randomization: Once the tumors reach an average volume of 100-150 mm³, the mice will be randomly assigned to the treatment and control groups (n=6-8 mice per group).
-
Drug Formulation: this compound is a hydrophobic compound. A suitable vehicle for intraperitoneal injection may consist of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept below 10% to minimize toxicity. A preliminary study to determine the maximum tolerated dose (MTD) is recommended.
-
Treatment Schedule: Treatment will be administered as per the dosing regimen outlined in Table 2 for a period of 21-28 days.
-
Monitoring: Animal body weight should be recorded twice weekly as an indicator of systemic toxicity.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth. At the end of the treatment period, the tumor growth inhibition (TGI) rate will be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Tissue Collection: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and photographed. A portion of the tumor tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histopathological examination.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL assay), and key proteins in the hypothesized signaling pathway (e.g., phospho-JNK).
-
Western Blot Analysis: Frozen tumor lysates will be used to quantify the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and the JNK signaling pathway (e.g., total JNK, phospho-JNK, c-Jun, phospho-c-Jun).
Visualization of Pathways and Workflows
Caption: Experimental workflow for testing this compound in SMMC-7721 xenografts.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis in HCC.
References
Investigating the Anti-inflammatory Mechanism of Yunnancoronarin A in vitro: No Data Available
Despite a comprehensive search for the anti-inflammatory mechanism of Yunnancoronarin A in vitro, no specific scientific literature or data was found.
Efforts to gather information on this compound's effects on key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, did not yield any relevant results. Furthermore, searches for quantitative data regarding its impact on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β were unsuccessful.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for the in vitro anti-inflammatory mechanism of this compound.
Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory properties of this compound are encouraged to conduct foundational research to determine its biological activity and elucidate its mechanism of action. Such studies would be the first step in understanding its potential as a therapeutic agent.
Application Notes and Protocols for Yunnancoronarin A Treatment in SW480 Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a representative guide based on common methodologies for testing novel compounds in the SW480 colon cancer cell line. As there is currently no specific published data on Yunnancoronarin A's effects on SW480 cells, the quantitative data presented is hypothetical and for illustrative purposes. Researchers must perform their own experiments to determine the actual efficacy and mechanisms of this compound.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide. The SW480 cell line, derived from a primary colon adenocarcinoma, is a widely used model for studying colorectal cancer as it harbors mutations in key signaling pathways, such as the Wnt/β-catenin pathway. This document provides a detailed protocol for evaluating the therapeutic potential of this compound, a novel compound, on the viability, apoptosis, and underlying molecular mechanisms in SW480 cells.
Quantitative Data Summary
The following tables summarize hypothetical data representing the potential effects of this compound on SW480 cells. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound on SW480 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 75.8 |
| 48 hours | 52.3 |
| 72 hours | 38.1 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Apoptosis Induction by this compound in SW480 Cells (48-hour treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 25 | 8.7 ± 1.1 | 4.3 ± 0.6 | 13.0 ± 1.7 |
| 50 | 15.2 ± 2.3 | 9.8 ± 1.5 | 25.0 ± 3.8 |
| 100 | 28.6 ± 3.1 | 18.4 ± 2.5 | 47.0 ± 5.6 |
Data are represented as mean ± standard deviation.
Table 3: Effect of this compound on Key Signaling Proteins in SW480 Cells (48-hour treatment)
| Protein | Relative Expression (Fold Change vs. Control) |
| Apoptosis Pathway | |
| Bax | 2.8 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-3 | 3.5 |
| Cleaved PARP | 3.1 |
| Wnt/β-catenin Pathway | |
| β-catenin | 0.3 |
| c-Myc | 0.4 |
| Cyclin D1 | 0.5 |
Relative expression determined by densitometry of Western blot bands, normalized to a loading control (e.g., β-actin).
Experimental Protocols
Cell Culture
SW480 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Seed SW480 cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Treat SW480 cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, β-catenin, c-Myc, Cyclin D1, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Workflows
Caption: A general experimental workflow for evaluating this compound.
Caption: The intrinsic apoptosis pathway potentially induced by this compound.
Caption: The Wnt/β-catenin signaling pathway and potential inhibition points.
Unveiling the Pro-Apoptotic Potential of Yunnancoronarin A: A Methodological Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A, also known as Coronarin D, is a diterpene isolated from the rhizomes of Hedychium coronarium. Emerging research has highlighted its potential as an anti-cancer agent, primarily through the induction of apoptosis in various cancer cell lines. This document provides a comprehensive guide to the methodologies for assessing the apoptotic effects of this compound, including detailed experimental protocols and data presentation formats. The information herein is intended to equip researchers with the necessary tools to investigate the mechanism of action of this promising natural compound.
Mechanism of Action: An Overview
This compound primarily induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to a cascade of downstream events, including the disruption of mitochondrial membrane potential, activation of effector caspases, and ultimately, programmed cell death.
Key Experimental Methodologies
To thoroughly evaluate the pro-apoptotic effects of this compound, a multi-faceted approach employing a series of well-established assays is recommended.
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is a cornerstone for detecting the early and late stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early phases of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot penetrate the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Seed the cancer cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 12, 24 hours).
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI solution to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Apoptosis-Related Proteins by Western Blotting
Western blotting is crucial for investigating the molecular machinery of apoptosis by quantifying the expression levels of key regulatory proteins.
Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, phospho-JNK, total JNK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured using a colorimetric or fluorometric assay.
Protocol: Caspase-3 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay using a microplate reader.
-
Calculation: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation
For clear and concise presentation of quantitative data, the following table formats are recommended:
Table 1: Effect of this compound on Cell Apoptosis (Annexin V-FITC/PI Assay)
| Treatment Group | Concentration (µM) | Duration (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 24 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 24 | 15.2 ± 1.2 | 5.7 ± 0.9 | 20.9 ± 2.1 |
| This compound | 20 | 24 | 28.9 ± 2.5 | 12.4 ± 1.5 | 41.3 ± 4.0 |
| This compound | 40 | 24 | 45.1 ± 3.8 | 20.3 ± 2.1 | 65.4 ± 5.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | p-JNK/Total JNK Ratio (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 2.8 ± 0.3 | 3.5 ± 0.4 | 2.1 ± 0.2 |
| This compound | 20 | 5.2 ± 0.6 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| This compound | 40 | 8.9 ± 1.1 | 10.2 ± 1.2 | 7.8 ± 0.9 |
Data are presented as mean ± SD from three independent experiments, normalized to the control group.
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Increase) |
| Control | 0 | 1.0 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 20 | 4.8 ± 0.5 |
| This compound | 40 | 7.2 ± 0.8 |
Data are presented as mean ± SD from three independent experiments, normalized to the control group.
Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound's effect on apoptosis.
Troubleshooting & Optimization
improving the solubility of Yunnancoronarin A for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Yunnancoronarin A in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural product, a diterpenoid that has been identified in plants from the Hedychium genus.[1] Its chemical structure lends it hydrophobic (lipophilic) properties, making it poorly soluble in aqueous solutions like cell culture media.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | [1] |
| Molecular Weight | 300.4 g/mol | [1] |
| Appearance | As a pure compound, likely a solid or oil. | |
| Predicted Nature | Hydrophobic / Lipophilic | Based on structure |
Q2: Why is this compound difficult to dissolve for my in vitro experiments?
The poor aqueous solubility of this compound is the primary challenge. Many complex organic molecules, especially those with low hydrogen bonding capacity, do not readily dissolve in water-based solutions.[2][3] For in vitro assays, the compound must be dissolved in a vehicle that is miscible with the aqueous cell culture medium without the compound precipitating out.
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in cell-based assays.[4][5] It is a powerful solvent that is miscible with water and cell culture media at the low final concentrations typically used in experiments.
Q4: What are the potential side effects of using solvents like DMSO in my cell assays?
While essential for dissolving compounds, solvents can have direct effects on cells, potentially confounding experimental results.[5][6] It is crucial to use the lowest effective concentration and to include a vehicle control in all experiments.
Table 2: Effects of Common Solvents in In Vitro Assays
| Solvent | Recommended Final Conc. | Potential Effects at Higher Concentrations | References |
| DMSO | < 0.5% (v/v), ideally ≤ 0.1% | Cytotoxicity, altered gene expression, changes in cell differentiation, anti-inflammatory effects, reduced cell proliferation.[4][7] | [4][5][6][7][8] |
| Ethanol | < 0.5% (v/v) | Higher cytotoxicity compared to DMSO at similar concentrations; can affect metabolic processes and ROS production.[5][6][8] | [5][6][8] |
Note: The "safe" concentration is highly dependent on the cell type and the duration of exposure.[5][7] It is imperative to determine the tolerance of your specific cell line.
Troubleshooting Guides
Problem 1: My this compound powder won't dissolve in the solvent.
-
Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Try gently warming the solution at 37°C for 10-15 minutes.
-
Use a vortex mixer to ensure thorough mixing.
-
If solubility is still an issue, consider increasing the volume of DMSO to create a less concentrated stock solution (e.g., 10 mM instead of 50 mM).
-
Problem 2: The compound precipitates when I add it to my cell culture medium.
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) is too low to keep it dissolved.
-
Solutions:
-
Use a Serial Dilution Strategy: Do not add the high-concentration stock directly to your final volume of medium. Instead, perform one or more intermediate dilution steps in the medium. This gradual reduction in DMSO concentration can prevent the compound from crashing out of solution. See the protocol below for a detailed workflow.
-
Increase Final DMSO Concentration: While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may keep the compound in solution. Always verify that this higher concentration is not toxic to your cells by running a vehicle control.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4] Consider using a cyclodextrin-based formulation if standard solvents fail.
-
Problem 3: I'm observing unexpected or inconsistent results in my assay.
-
Cause A: Solvent Effects: The concentration of your solvent (e.g., DMSO) might be influencing the biological readout of your assay.[6][9]
-
Solution: Perform a dose-response experiment with the solvent alone (vehicle control) to determine the highest concentration that has no observable effect on your assay's endpoint. Ensure that all final working solutions, including for different concentrations of this compound, contain the exact same final percentage of the solvent.[6]
-
-
Cause B: Compound Degradation: The compound may not be stable in the stock solution or after dilution in the medium.
-
Solution: Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound (MW: 300.4 g/mol ) needed.
-
Mass (mg) = 10 (mmol/L) * 0.001 (L) * 300.4 ( g/mol ) * 1000 (mg/g) = 3.004 mg for 1 mL.
-
-
Weighing: Accurately weigh out the required mass of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Workflow for Preparing Working Solutions
The following diagram illustrates a recommended workflow for diluting the DMSO stock solution into the final cell culture medium to minimize precipitation.
Relevant Signaling Pathways
Natural products often exert their effects by modulating key cellular signaling pathways. While the specific targets of this compound may still be under investigation, related compounds have been shown to influence pathways like the MAPK/JNK cascade.[10] Below is a generalized diagram of the MAPK/ERK pathway, a common target for anticancer agents, illustrating potential points of regulation.[11][12][13][14]
References
- 1. Yunnacoronarin A | C20H28O2 | CID 12187319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Signaling Pathways Involved in the Antiatherosclerotic Effects Produced by Chinese Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The signaling pathways of traditional Chinese medicine in treating diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in Yunnancoronarin A stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges related to the stability of Yunnancoronarin A in culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q1: I am observing lower than expected bioactivity of this compound in my cell-based assays. What could be the cause?
A1: Lower than expected bioactivity can often be attributed to the degradation of this compound in the culture medium. Several factors can contribute to this instability. As a labdane diterpenoid containing a furan ring, this compound may be susceptible to degradation under common cell culture conditions.[1][2][3] Key factors that can affect the stability of natural products like this compound include temperature, pH of the medium, exposure to light, and oxidative stress.[4][5]
Q2: My experimental results with this compound are inconsistent across different batches. How can I improve reproducibility?
A2: Inconsistent results can be a symptom of compound instability. To improve reproducibility, it is crucial to standardize your experimental conditions. This includes:
-
Storage: Store this compound stock solutions at -20°C or -80°C and protect them from light.
-
Media Preparation: Prepare fresh working solutions of this compound in culture medium for each experiment. Avoid storing the compound diluted in media for extended periods.
-
Incubation Conditions: Ensure consistent temperature, CO2 levels, and humidity during your experiments.
-
Controls: Include a positive control (a compound with known stable activity) and a negative control (vehicle) in every experiment to monitor assay performance.
Q3: I suspect this compound is degrading in my culture medium. How can I confirm this?
A3: You can perform a stability assay to determine the half-life of this compound in your specific culture medium. A general protocol involves incubating the compound in the medium under your experimental conditions for various time points and then quantifying the remaining amount of the parent compound using analytical methods like HPLC or LC-MS.[6][7][8]
Q4: What steps can I take to minimize the degradation of this compound during my experiments?
A4: To enhance the stability of this compound, consider the following strategies:
-
pH Control: The stability of similar diterpenoid lactones is pH-dependent.[9] Ensure your culture medium is properly buffered.
-
Minimize Light Exposure: Protect your plates and solutions from light, as furan-containing compounds can be light-sensitive.[1][5]
-
Use of Antioxidants: If oxidation is a suspected cause of degradation, the addition of antioxidants to the culture medium could be beneficial, though this should be tested for interference with your assay.
-
Reduce Incubation Time: If possible, shorten the incubation period of your assay to minimize the time this compound is exposed to potentially degrading conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common culture media like DMEM or RPMI-1640?
A1: Currently, there is limited publicly available data specifically detailing the stability and half-life of this compound in different cell culture media. However, based on its chemical structure as a labdane diterpenoid with a furan moiety, it is prudent to assume potential instability and take precautionary measures.[2][10] The stability of diterpenoid lactones, a related class of compounds, has been shown to be influenced by factors such as pH and temperature.[9][11]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively studied, its structure suggests potential susceptibility to:
-
Hydrolysis: The presence of ester or lactone-like structures in similar diterpenoids can be prone to hydrolysis.[1]
-
Oxidation: The furan ring and other unsaturated parts of the molecule may be susceptible to oxidation.[1][12]
-
Photodegradation: Exposure to light can induce degradation in photosensitive molecules.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: Can serum in the culture medium affect the stability of this compound?
A4: Serum contains various enzymes and proteins that could potentially bind to or metabolize this compound, affecting its stability and bioavailability. It is advisable to conduct preliminary stability tests in both serum-free and serum-containing media if your experimental design allows.
Quantitative Data Summary
There is currently a lack of specific quantitative data in the public domain regarding the half-life and degradation kinetics of this compound in various culture media. Researchers are encouraged to perform their own stability studies based on the provided experimental protocol. The following table summarizes general factors that can influence the stability of natural products in culture media.
| Parameter | Condition | Potential Impact on Stability | Reference(s) |
| Temperature | Higher temperatures (e.g., 37°C) | Can accelerate degradation reactions. | [1][5] |
| pH | Acidic or alkaline conditions | Can lead to hydrolysis or other pH-dependent degradation. The stability of similar diterpenoid lactones is pH-dependent. | [9] |
| Light | Exposure to UV or ambient light | Can cause photodegradation. | [1][5] |
| Oxygen | Presence of atmospheric oxygen | Can lead to oxidative degradation. | [1][5] |
| Media Components | Serum, high glucose, etc. | Can interact with the compound, affecting its stability and availability. | [6] |
| Storage | Improper storage of stock solutions | Repeated freeze-thaw cycles can lead to degradation. | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS/MS)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of this compound Solution: Prepare a working solution of this compound in the desired culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Time Points: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration control.
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile) to the collected aliquot. This will precipitate proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Collect the supernatant for analysis.
-
Analytical Quantification: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate and the half-life (t½) of the compound in the medium.
Visualizations
Caption: Experimental workflow for determining the stability of this compound in culture media.
Caption: Potential factors contributing to the degradation of this compound in culture media.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Yunnacoronarin A | C20H28O2 | CID 12187319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furan - Wikipedia [en.wikipedia.org]
troubleshooting inconsistent results in Yunnancoronarin A experiments
This technical support center provides troubleshooting guidance for researchers working with Yunnancoronarin A. Due to the limited publicly available data on the specific anti-inflammatory mechanisms of this compound, this guide focuses on general troubleshooting for cell-based assays involving natural products, with specific data provided where available.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our IC50 values for this compound in different experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a common challenge in natural product research. Several factors can contribute to this variability:
-
Compound Stability and Storage: this compound, as a labdane diterpene, may be susceptible to degradation. Ensure it is stored under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Solvent and Solubility: The choice of solvent (e.g., DMSO) and the final concentration in the cell culture medium can impact the compound's solubility and bioavailability. Ensure complete dissolution of this compound in the stock solution. When diluting into the medium, vortex thoroughly and visually inspect for any precipitation. High concentrations of DMSO (>0.5%) can be toxic to cells and may affect results.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout. Optimize and strictly adhere to the cell seeding density for your specific cell line and assay duration.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of treatment.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly influence the IC50 value. Standardize the incubation time across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., MTT, MTS, CellTiter-Glo).
-
Q2: Our cells show signs of stress or death even in the vehicle control wells. What could be the issue?
A2: This suggests a problem with your experimental setup that is independent of this compound treatment.
-
Solvent Toxicity: As mentioned, high concentrations of the vehicle solvent (commonly DMSO) can be cytotoxic. Perform a dose-response curve for your solvent to determine the maximum non-toxic concentration for your specific cell line.
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can cause cell stress and death. Regularly test your cell cultures for mycoplasma and practice strict aseptic techniques.
-
Environmental Stress: Fluctuations in incubator conditions (temperature, CO2, humidity) can negatively impact cell health. Ensure your incubator is properly calibrated and maintained.
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistent cell seeding or reagent addition, potentially causing stress in certain wells.
Q3: We are not observing any significant anti-inflammatory effect of this compound in our assays. What should we check?
A3: While there is limited public data on the anti-inflammatory activity of this compound, a lack of effect in your experiments could be due to several factors:
-
Dose Range: You may be using a concentration range that is too low to elicit a response. Based on the cytotoxic IC50 values of its derivatives, a wider dose range, potentially up to 100 µM, could be explored. However, be mindful of potential cytotoxicity at higher concentrations.
-
Choice of Inflammatory Stimulus: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS], TNF-α) are critical. The stimulus should be potent enough to induce a measurable inflammatory response but not so strong that it causes excessive cell death. Titrate your stimulus to find the optimal concentration.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is important. You can test pre-treatment, co-treatment, and post-treatment protocols to determine the optimal window for its potential anti-inflammatory effects.
-
Readout Sensitivity: The chosen endpoint for measuring inflammation (e.g., nitric oxide production, cytokine secretion) may not be sensitive enough. Consider using a more sensitive assay, such as an ELISA for specific cytokines (e.g., IL-6, TNF-α) or qPCR for inflammatory gene expression.
Quantitative Data
| Derivative | HL-60 (µM) | SMMC-7721 (µM) | A-549 (µM) | MCF-7 (µM) | SW480 (µM) |
| B2 | - | - | - | - | - |
| B3 | - | 2.15 | 1.72 | 3.17 | 3.49 |
| B4 | - | - | - | - | - |
| Cisplatin (Control) | - | - | - | - | - |
Note: Specific IC50 values for B2, B4, and Cisplatin were not detailed in the provided search result, but the study indicated that B2, B3, and B4 showed significant reduction in cancer cell growth, with B3 having IC50 values lower than the positive control, cisplatin. The derivatives B1, B2, B3, and B4 also showed weaker cytotoxic activity against the normal human lung epithelial cell line (Beas2B) compared to A-549 cells.[1]
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed the non-toxic limit.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
Technisches Support-Center: Optimierung von Dosierung und Verabreichung für Yunnancoronarin A in Tiermodellen
Haftungsausschluss: Derzeit gibt es keine veröffentlichten Studien, die sich speziell mit der Dosierung, Verabreichung und Pharmakokinetik von Yunnancoronarin A in Tiermodellen befassen. This compound ist ein Labdan-Diterpen, das aus Pflanzen der Gattung Hedychium isoliert wurde und auf seine zytotoxischen Eigenschaften untersucht wird. Labdan-Diterpenoide sind für ihre potenziellen entzündungshemmenden und neuroprotektiven Wirkungen bekannt.[1][2][3][4][5][6][7][8]
Dieses technische Support-Center bietet daher eine Anleitung zur Optimierung der Dosierung und Verabreichung, die auf Daten von gut untersuchten Naturstoffen mit ähnlichen biologischen Zielsetzungen (entzündungshemmend, neuroprotektiv) basiert, hauptsächlich unter Verwendung von Curcumin als Analogon. Diese Informationen sollen als Ausgangspunkt für die Entwicklung von Versuchsprotokollen für this compound dienen. Forscher werden dringend gebeten, vorläufige Dosisfindungs- und Toxizitätsstudien für this compound durchzuführen.
Häufig gestellte Fragen (FAQs)
F1: Wie bestimme ich eine Anfangsdosis für this compound in einem Tiermodell?
A1: Da keine spezifischen Daten für this compound vorliegen, ist ein schrittweiser Ansatz erforderlich:
-
Literaturrecherche nach analogen Verbindungen: Suchen Sie nach in-vivo-Studien zu anderen Labdan-Diterpenen mit entzündungshemmender oder neuroprotektiver Wirkung.[3][4][5][7] Dies kann einen groben wirksamen Dosisbereich liefern.
-
In-vitro-zu-in-vivo-Extrapolation: Verwenden Sie die wirksame Konzentration (z. B. IC50) aus in-vitro-Assays (z. B. Zytotoxizitäts- oder Entzündungs-Assays) als Anhaltspunkt. Beachten Sie, dass die erforderlichen in-vivo-Dosen aufgrund von Faktoren wie Bioverfügbarkeit und Metabolismus in der Regel deutlich höher sind.
-
Beginnen Sie mit niedrigen Dosen: Beginnen Sie mit einer konservativen Dosis (z. B. 1-5 mg/kg) und steigern Sie diese schrittweise in verschiedenen Behandlungsgruppen (z. B. 1, 5, 10, 25, 50 mg/kg).
-
Beobachten Sie auf Toxizität: Überwachen Sie die Tiere engmaschig auf Anzeichen von Toxizität, wie Gewichtsverlust, Verhaltensänderungen oder verminderte Aktivität.
Als Referenzpunkt wurden für Curcumin, ein umfassend untersuchtes entzündungshemmendes und neuroprotektives Mittel, wirksame Dosen im Bereich von 20-200 mg/kg bei oraler Verabreichung in Nagetiermodellen berichtet.[9][10]
F2: Welche Verabreichungswege sind für lipophile Verbindungen wie this compound am besten geeignet?
A2: this compound ist als Diterpenoid wahrscheinlich lipophil (fettlöslich), was die Formulierung und den Verabreichungsweg beeinflusst.
-
Orale Gabe (p.o.): Dies ist der häufigste und am wenigsten invasive Weg. Aufgrund der geringen wässrigen Löslichkeit ist jedoch oft eine spezielle Formulierung erforderlich, um die Absorption zu verbessern. Optionen sind Suspensionen in Vehikeln wie Carboxymethylcellulose (CMC), Ölen (z. B. Mais- oder Sesamöl) oder die Verwendung von Formulierungen wie Liposomen oder Nanopartikeln.
-
Intraperitoneale Injektion (i.p.): Umgeht den First-Pass-Metabolismus in der Leber und führt oft zu einer höheren Bioverfügbarkeit als die orale Gabe. Die Verbindung muss in einem biokompatiblen Lösungsmittel (z. B. DMSO, gefolgt von einer Verdünnung in Kochsalzlösung oder PBS) gelöst oder suspendiert werden. Es können Reizungen des Peritoneums auftreten.
-
Intravenöse Injektion (i.v.): Bietet 100 % Bioverfügbarkeit und eine schnelle Verteilung.[11][12][13][14][15] Dies ist der direkteste Weg. Die Verbindung muss vollständig in einem für die intravenöse Gabe geeigneten Vehikel gelöst sein, um eine Embolie zu vermeiden. Dieser Weg ist technisch anspruchsvoller.
F3: Wie kann ich die schlechte orale Bioverfügbarkeit von this compound verbessern?
A3: Viele Naturstoffe, einschließlich Curcumin, weisen eine geringe orale Bioverfügbarkeit auf. Strategien zur Verbesserung umfassen:
-
Formulierung mit Lipiden: Die Verabreichung der Verbindung in einer öligen Suspension kann die Aufnahme über das lymphatische System verbessern.
-
Verwendung von Absorptionsverstärkern: Substanzen wie Piperin (aus schwarzem Pfeffer) können den Metabolismus hemmen und die Absorption steigern.
-
Nanopartikel-basierte Verabreichungssysteme: Die Einkapselung in Liposomen, Mizellen oder polymere Nanopartikel kann die Löslichkeit, Stabilität und Absorption erheblich verbessern.[10]
F4: Wie oft sollte ich this compound verabreichen?
A4: Das Dosierungsschema hängt von der Halbwertszeit (t½) der Verbindung ab. Da diese für this compound unbekannt ist, beginnen Sie mit einer einmal täglichen Verabreichung. Wenn pharmakokinetische Studien durchgeführt werden und eine kurze Halbwertszeit festgestellt wird, kann eine zweimal tägliche Verabreichung erforderlich sein, um eine konstante therapeutische Konzentration aufrechtzuerhalten. Für Curcumin wurde in Tiermodellen typischerweise eine tägliche Verabreichung verwendet.
Leitfaden zur Fehlerbehebung
| Frage | Mögliche Ursache | Lösungsvorschlag |
| F: Nach der oralen Gabe meiner this compound-Suspension beobachte ich keine therapeutische Wirkung, selbst bei hohen Dosen. Woran könnte das liegen? | 1. Geringe orale Bioverfügbarkeit. 2. Schneller Metabolismus (First-Pass-Effekt). 3. Instabilität der Verbindung im Magen-Darm-Trakt. 4. Unzureichende Dosis. | 1. Führen Sie eine Pilot-Pharmakokinetikstudie durch, um die Plasma- und Gewebekonzentrationen zu bestimmen. 2. Ändern Sie den Verabreichungsweg auf i.p. oder i.v., um den First-Pass-Effekt zu umgehen. 3. Verbessern Sie die Formulierung (z. B. Verwendung von Nanopartikeln, Co-Verabreichung mit Piperin). 4. Führen Sie eine Dosiseskalationsstudie durch. |
| F: Meine Tiere zeigen nach der i.p.-Injektion Anzeichen von Unbehagen oder Reizung. | 1. Das Lösungsmittel (z. B. DMSO) ist zu konzentriert. 2. Der pH-Wert der Injektionslösung ist nicht physiologisch. 3. Die Verbindung selbst ist reizend. | 1. Reduzieren Sie die Endkonzentration von DMSO auf <5-10 %, indem Sie es mit steriler Kochsalzlösung oder PBS verdünnen. 2. Stellen Sie den pH-Wert der Lösung auf ~7,4 ein. 3. Verringern Sie die Konzentration und erhöhen Sie das Injektionsvolumen (innerhalb der zulässigen Grenzen) oder wechseln Sie zu einem anderen Verabreichungsweg. |
| F: Bei der i.v.-Injektion über die Schwanzvene der Maus tritt eine Schwellung (Paravasation) auf. | 1. Die Nadel hat die Vene verfehlt oder ist durch sie hindurchgestochen. 2. Die Injektionsgeschwindigkeit war zu hoch. | 1. Üben Sie die Technik. Stellen Sie sicher, dass die Nadel korrekt in der Vene platziert ist (ein "Aufblitzen" von Blut in der Nadelkanüle kann dies bestätigen).[11] 2. Injizieren Sie die Lösung langsam und gleichmäßig.[13][15] 3. Versuchen Sie es an einer proximaleren Stelle der Vene oder an der anderen Schwanzvene. Führen Sie nicht mehr als zwei Versuche pro Vene durch.[12] |
| F: Die Ergebnisse zwischen den Tieren in derselben Dosisgruppe sind sehr variabel. | 1. Ungenaue Verabreichung (z. B. unvollständige orale Gabe). 2. Individuelle Unterschiede im Metabolismus. 3. Instabilität der Formulierung (z. B. Ausfallen der Verbindung aus der Suspension). | 1. Stellen Sie sicher, dass das gesamte Volumen bei der oralen Gabe verabreicht wird und kein Reflux auftritt. 2. Erhöhen Sie die Anzahl der Tiere pro Gruppe, um die statistische Aussagekraft zu verbessern. 3. Stellen Sie sicher, dass die Formulierung vor jeder Verabreichung gut durchmischt (z. B. durch Vortexen) wird, um eine homogene Suspension zu gewährleisten. |
Datenpräsentation: Quantitative Daten (basierend auf Curcumin als Analogon)
Tabelle 1: Pharmakokinetische Parameter von Curcumin bei Nagetieren nach oraler Verabreichung
| Spezies | Dosis (mg/kg) | Vehikel | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Halbwertszeit (t½) (h) |
| Ratte | 100 | 0.5% CMC | ~50-100 | 0.5 - 1.5 | ~200-400 | ~2-4 |
| Ratte | 200 | Erdnussbutter | 171 ± 48.4 | 2 - 4 | Nicht berichtet | Nicht berichtet |
| Maus | 100 | Öl | ~120 | ~1.0 | ~500 | ~2.5 |
Hinweis: Diese Werte sind Näherungswerte und können je nach Formulierung, Tierstamm und Analysemethode stark variieren. AUC = Fläche unter der Kurve; Cmax = Maximale Plasmakonzentration; Tmax = Zeit bis zum Erreichen von Cmax.
Tabelle 2: Beispiele für wirksame Dosen von Curcumin in Tiermodellen
| Tiermodell | Krankheit/Zustand | Spezies | Verabreichungsweg | Dosis (mg/kg) | Beobachtete Wirkung |
| LPS-induzierte Neuroinflammation | Neuroinflammation | Maus | p.o. | 50 - 100 | Reduzierte Zytokinproduktion und Mikroglia-Aktivierung |
| Ischämischer Schlaganfall (MCAO) | Neuroprotektion | Ratte | i.p. | 100 | Verringertes Infarktvolumen und verbesserte neurologische Funktion |
| Alzheimer-Krankheit (APP/PS1) | Neuroprotektion | Maus | p.o. | 160 | Reduzierte Amyloid-Plaques und verbesserte Kognition |
| Kollagen-induzierte Arthritis | Entzündung | Ratte | p.o. | 100 - 200 | Reduzierte Gelenkschwellung und Entzündungsmarker |
| Pankreaskrebs-Xenograft | Antitumor | Maus | i.v. (liposomal) | 20 | Signifikante Hemmung des Tumorwachstums[12][16] |
Experimentelle Protokolle
Protokoll 1: Orale Gabe (Sondierung) bei der Ratte
Dieses Protokoll beschreibt die Verabreichung einer Substanz direkt in den Magen mittels einer Sonde.[17][18][19][20][21]
Materialien:
-
Geeignet dimensionierte, flexible oder starre orale Sonde mit abgerundeter Spitze (16-18 Gauge für erwachsene Ratten).[17][19]
-
Spritze (1-3 mL)
-
Zu verabreichende Substanz (z. B. This compound in 0,5 %iger CMC-Suspension)
-
Waage
Vorgehensweise:
-
Vorbereitung: Wiegen Sie das Tier, um das korrekte Dosisvolumen zu berechnen (maximal empfohlenes Volumen: 10 mL/kg).[18] Messen Sie die Länge der Sonde vom Maul der Ratte bis zum Ende des Brustbeins und markieren Sie die Sonde, um ein zu tiefes Einführen zu verhindern.[17]
-
Fixierung: Fixieren Sie die Ratte sicher, aber sanft. Eine Hand umschließt den Nacken- und Schulterbereich, um den Kopf zu immobilisieren. Der Körper der Ratte sollte vertikal ausgerichtet sein, um den Weg der Speiseröhre zu begradigen.
-
Einführen der Sonde: Führen Sie die Spitze der Sonde seitlich in das Maul der Ratte ein (in den zahnfreien Raum, das Diastema) und schieben Sie sie sanft über die Zunge nach hinten.
-
Passage in die Speiseröhre: Wenn die Sonde den Rachen erreicht, wird die Ratte normalerweise schlucken. Die Sonde sollte dann leicht und ohne Widerstand in die Speiseröhre gleiten. Wenden Sie niemals Gewalt an. Wenn Sie Widerstand spüren oder das Tier hustet, ziehen Sie die Sonde sofort zurück und versuchen Sie es erneut.[19]
-
Verabreichung: Sobald die Sonde bis zur vorgemessenen Tiefe eingeführt ist, verabreichen Sie die Substanz langsam und gleichmäßig.
-
Entfernen der Sonde: Ziehen Sie die Sonde nach der Verabreichung sanft im gleichen Winkel heraus, in dem sie eingeführt wurde.
-
Überwachung: Setzen Sie das Tier zurück in seinen Käfig und beobachten Sie es 5-10 Minuten lang auf Anzeichen von Atemnot oder Unwohlsein.[17][18]
Protokoll 2: Intravenöse (i.v.) Injektion in die Schwanzvene der Maus
Dieses Protokoll beschreibt die Injektion einer Substanz in die laterale Schwanzvene.[11][12][13][14][15]
Materialien:
-
Maus-Fixierungsvorrichtung
-
Wärmelampe oder Wärmekissen zur Vasodilatation
-
Sterile Nadeln (27-30 Gauge) und Spritzen (z. B. 1 mL Insulinspritze).[12][15]
-
Sterile Injektionslösung
-
70 %iges Isopropylalkohol
-
Sterile Tupfer
Vorgehensweise:
-
Vorbereitung: Bereiten Sie die Spritze mit der korrekten Dosis vor und entfernen Sie alle Luftblasen. Das maximale Bolus-Injektionsvolumen beträgt 5 ml/kg.[12]
-
Vasodilatation: Wärmen Sie den Schwanz der Maus für einige Minuten mit einer Wärmelampe oder indem Sie den Käfig auf ein Wärmekissen stellen, um die Schwanzvenen zu erweitern und besser sichtbar zu machen.[12][14]
-
Fixierung: Platzieren Sie die Maus in der Fixierungsvorrichtung, sodass der Schwanz frei zugänglich ist.
-
Desinfektion: Wischen Sie den Schwanz mit einem mit 70 %igem Alkohol getränkten Tupfer ab. Die beiden lateralen Schwanzvenen sollten nun sichtbar sein.
-
Injektion: Spannen Sie den Schwanz sanft. Führen Sie die Nadel mit der Öffnung nach oben in einem flachen Winkel (ca. 15-20 Grad) in das distale Drittel einer der lateralen Venen ein.[11]
-
Korrekte Platzierung: Wenn die Nadel korrekt platziert ist, sollte sie sich leicht in der Vene vorschieben lassen. Manchmal ist ein kurzes Aufblitzen von Blut in der Nadelkanüle zu sehen. Injizieren Sie die Lösung langsam. Es sollte kein Widerstand zu spüren sein. Wenn sich eine Blase unter der Haut bildet, ist die Nadel nicht in der Vene.
-
Abschluss: Nach der Injektion ziehen Sie die Nadel heraus und üben mit einem sterilen Tupfer leichten Druck auf die Injektionsstelle aus, um die Blutung zu stoppen.
-
Überwachung: Beobachten Sie das Tier nach dem Zurücksetzen in den Käfig für einige Minuten.
Visualisierungen (Graphviz DOT)
Anti-inflammatorischer Signalweg (Beispiel: Curcumin)
Abbildung 1: Hypothetischer anti-inflammatorischer Signalweg für this compound.
Neuroprotektiver Signalweg (Beispiel: Curcumin)
Abbildung 2: Multiple neuroprotektive Mechanismen, wie sie für Curcumin postuliert werden.
Experimenteller Arbeitsablauf: Pharmakokinetische Analyse
Abbildung 3: Allgemeiner Arbeitsablauf für eine pharmakokinetische Studie in Tiermodellen.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]
- 10. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. researchgate.net [researchgate.net]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. research.fsu.edu [research.fsu.edu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. aniphy.fr [aniphy.fr]
refining experimental conditions for Yunnancoronarin A mechanism studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining experimental conditions for studying the mechanism of Yunnancoronarin A. As a recently identified labdane diterpene, direct experimental literature on this compound is emerging.[1] The guidance provided herein is substantially informed by established protocols and findings from studies on structurally and functionally related coronarins, such as Coronarin A and Coronarin D.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways potentially modulated by this compound?
A1: Based on studies of related compounds like Coronarin A and D, this compound is likely to influence key cellular signaling pathways involved in cancer cell proliferation, survival, and inflammation. These may include the NF-κB pathway , various MAPK pathways (ERK, JNK, p38) , and the PI3K/Akt/mTOR pathway .[2][3][4][5] Coronarin A, for instance, has been shown to inhibit mTORC1 and S6K1, which in turn affects IRS1 activity.[4] Coronarin D has been reported to inhibit the NF-κB pathway and activate ERK/JNK phosphorylation.[2][3]
Q2: I am not seeing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Cell Line Specificity: The cytotoxic activity of this compound derivatives has been shown to vary across different cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480).[1] Your cell line may be less sensitive.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved. Labdane diterpenes can be hydrophobic; consider using a small amount of DMSO for stock solutions and ensuring the final concentration in your media is not causing precipitation.
-
Treatment Duration and Concentration: The cytotoxic effects are likely dose- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the response to treatment.
Q3: How can I confirm that this compound is inhibiting the NF-κB pathway in my experimental system?
A3: To confirm NF-κB pathway inhibition, a series of experiments are recommended:
-
Western Blot Analysis: Examine the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. Inhibition of the pathway should lead to a decrease in IκBα phosphorylation and subsequent degradation. You can also assess the phosphorylation of the p65 subunit of NF-κB.[6][7]
-
Immunofluorescence/Immunocytochemistry: Visualize the nuclear translocation of the p65 subunit of NF-κB. In unstimulated or inhibited cells, p65 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus.[6][7]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to directly measure the DNA binding activity of NF-κB. A decrease in the shifted band indicates reduced NF-κB activity.
-
Reporter Gene Assay: Use a luciferase reporter construct containing NF-κB binding sites in its promoter. A decrease in luciferase activity upon treatment with this compound would indicate pathway inhibition.
Troubleshooting Guides
Problem: Inconsistent Western Blot Results for Phosphorylated Proteins
| Potential Cause | Troubleshooting Suggestion |
| Protein Degradation | Work quickly and on ice. Use fresh protease and phosphatase inhibitors in your lysis buffer. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using a more sensitive ECL substrate. |
| Poor Antibody Quality | Ensure your primary antibody is validated for the target and species. Run a positive and negative control to verify antibody specificity. Test different antibody dilutions. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. Ensure the transfer stack is assembled correctly. |
Problem: High Background in Immunofluorescence Staining
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA, normal serum). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations. |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the species of the primary antibody. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a this compound derivative (B3) and the positive control, cisplatin, against various cancer cell lines.
| Cell Line | Compound B3 IC₅₀ (µM) [1] | Cisplatin IC₅₀ (µM) [1] |
| SMMC-7721 (Human hepatocellular carcinoma) | 2.15 | >10 |
| A-549 (Human lung carcinoma) | 1.72 | 8.23 |
| MCF-7 (Human breast adenocarcinoma) | 3.17 | >10 |
| SW480 (Human colon adenocarcinoma) | 3.49 | >10 |
| Beas2B (Human normal lung epithelial) | Weaker cytotoxicity than against A-549 | Stronger cytotoxicity than against A-549 |
Experimental Protocols
Western Blot for IκBα Phosphorylation and Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Yunnancoronarin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Yunnancoronarin A. The following information is based on established principles of drug delivery and formulation science.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound, like many natural product compounds, is presumed to face several challenges that limit its oral bioavailability. The primary obstacles are typically:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to a low dissolution rate, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.[1]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges mentioned above. These include:
-
Nanoformulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution and improve absorption.[1][2] Common nanoformulations include:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its solubility and dissolution rate.[11][12][13][14][15]
-
Lipid-Based Formulations: These formulations can improve the solubilization of lipophilic drugs and promote lymphatic absorption, which can help bypass first-pass metabolism.[1][16][17]
-
Polymeric Carriers: These can be used for controlled and sustained drug release, protecting the drug from degradation in the gastrointestinal tract.[1]
Q3: How do I choose the best formulation strategy for this compound?
The optimal strategy depends on the specific physicochemical properties of this compound (e.g., its exact solubility, logP value, and metabolic stability). A systematic approach is recommended:
-
Characterize the Compound: Determine its aqueous solubility, permeability (e.g., using a Caco-2 cell model), and susceptibility to first-pass metabolism.
-
Feasibility Studies: Screen several formulation approaches (e.g., a few different lipids for SLNs, types of cyclodextrins) on a small scale.
-
In Vitro Evaluation: Assess the dissolution rate and in vitro permeability of the most promising formulations.
-
In Vivo Pharmacokinetic Studies: Compare the oral bioavailability of the lead formulations in an animal model.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
Problem: You are experiencing low encapsulation efficiency and drug loading of this compound in your SLN formulation.
Possible Causes & Solutions:
| Cause | Solution |
| Poor solubility of this compound in the lipid matrix. | Screen a variety of solid lipids with different chemical structures and chain lengths to find one with higher solubilizing capacity for your compound. |
| Drug expulsion during lipid crystallization. | Try using a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug molecules. Also, consider preparing Nanostructured Lipid Carriers (NLCs), which use a blend of solid and liquid lipids. |
| Suboptimal surfactant concentration. | Optimize the concentration of the surfactant. Too little surfactant may lead to particle aggregation and poor stability, while too much can decrease drug loading by forming micelles that compete for the drug. |
| Inappropriate preparation method. | Experiment with different preparation techniques, such as high-pressure homogenization (hot or cold), microemulsion, or solvent emulsification/evaporation, to see which yields the best results for your specific drug-lipid combination.[18] |
Issue 2: Instability of Self-Nanoemulsifying Drug Delivery System (SNEDDS) upon Dilution
Problem: Your SNEDDS formulation containing this compound forms a cloudy emulsion or shows signs of drug precipitation upon dilution with an aqueous medium.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect oil/surfactant/cosurfactant ratio. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable nanoemulsion with the desired globule size (typically <200 nm).[7][9] |
| Low drug solubility in the formulation. | Ensure that this compound is fully dissolved in the anhydrous SNEDDS pre-concentrate. If solubility is an issue, screen different oils and cosolvents to find a system with higher solubilizing capacity. |
| "Supersaturation" and drug precipitation. | The drug may be in a supersaturated state upon emulsification, leading to precipitation. Consider adding a precipitation inhibitor (e.g., a polymer like HPMC) to the formulation to maintain the supersaturated state. |
Issue 3: Inconsistent Results in Cyclodextrin Inclusion Complexation
Problem: You are observing variable improvements in the solubility and dissolution of this compound when forming inclusion complexes with cyclodextrins.
Possible Causes & Solutions:
| Cause | Solution |
| Poor fit of this compound in the cyclodextrin cavity. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin) as their cavity sizes and hydrophobicity differ.[12][13] |
| Inefficient complexation method. | Optimize the preparation method. Common techniques include co-precipitation, kneading, and freeze-drying. The chosen method can significantly impact the efficiency of complex formation. |
| Incorrect stoichiometric ratio. | Determine the optimal molar ratio of this compound to cyclodextrin for complexation, which is often 1:1.[13][15] This can be investigated using methods like Job's plot.[15] |
Quantitative Data Summary
The following tables provide illustrative data on the potential improvements in the bioavailability of a poorly soluble compound like this compound using different formulation strategies. Note: These are representative values and actual results may vary.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (unformulated) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound - SLNs | 250 ± 55 | 1.5 | 1500 ± 310 | 600 |
| This compound - SNEDDS | 400 ± 80 | 1.0 | 2200 ± 450 | 880 |
| This compound - β-CD Complex | 180 ± 40 | 1.8 | 1100 ± 230 | 440 |
Table 2: Physicochemical Properties of this compound Formulations
| Formulation | Particle/Globule Size (nm) | Encapsulation Efficiency (%) | In Vitro Drug Release at 8h (%) |
| This compound - SLNs | 150 ± 25 | 85 ± 5 | 60 ± 8 |
| This compound - SNEDDS | 50 ± 10 | >99 (solubilized) | 95 ± 5 |
| This compound - β-CD Complex | N/A (molecular dispersion) | N/A | 80 ± 7 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., glyceryl monostearate) and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes.
-
Nanoparticle Formation: Quickly transfer the resulting coarse emulsion to a cold water bath (2-4°C) and continue stirring until the lipid solidifies, forming the SLNs.
-
Characterization: Analyze the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Formulation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and cosurfactant with the highest solubilizing capacity.
-
Prepare mixtures of the surfactant and cosurfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Formulation Preparation: Select a composition from the nanoemulsification region and dissolve the required amount of this compound in the oil/surfactant/cosurfactant mixture with gentle stirring and heating if necessary.
-
Characterization: Evaluate the self-emulsification time, globule size, and stability of the resulting nanoemulsion upon dilution in different media (e.g., water, 0.1 N HCl, phosphate buffer).
Visualizations
Caption: Workflow for the preparation of this compound-loaded SLNs.
Caption: Strategies to overcome key bioavailability challenges for this compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles as an Innovative Lipidic Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scienceasia.org [scienceasia.org]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advancing insights on β-cyclodextrin inclusion complexes with SSRIs through lens of X-ray diffraction and DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs): recent advances in drug delivery | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Yunnancoronarin A Derivative Demonstrates Superior Cytotoxicity to Cisplatin in A-549 Lung Cancer Cells
For Immediate Release
[City, State] – [Date] – A recent study has highlighted the potent in vitro cytotoxic effects of a Yunnancoronarin A derivative, compound B3, against human non-small cell lung cancer (NSCLC) A-549 cells, demonstrating significantly higher efficacy than the conventional chemotherapeutic agent, cisplatin. This finding positions this compound derivatives as promising candidates for the development of novel anticancer therapies.
This comparative guide provides a detailed analysis of the cytotoxic properties of the this compound derivative B3 and cisplatin in A-549 lung cancer cells, supported by experimental data and proposed mechanisms of action.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of the this compound derivative B3 and cisplatin against A-549 lung cancer cells was evaluated using a colorimetric MTS assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for both compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound Derivative B3 | A-549 | 1.72[1] |
| Cisplatin | A-549 | Significantly higher than B3[1] |
The data clearly indicates that the this compound derivative B3 is significantly more potent in inhibiting the growth of A-549 lung cancer cells compared to cisplatin[1].
Experimental Protocols
The following is a detailed description of the experimental methodology used to determine the cytotoxicity of the compounds.
Cell Culture and Treatment
-
Cell Line: A-549 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of this compound derivative B3 or cisplatin for a specified duration (typically 48 or 72 hours).
Cytotoxicity Assay (MTS/MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of the tetrazolium salt by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Reagent Preparation: A stock solution of MTS or MTT reagent is prepared in a phosphate-buffered saline (PBS) or serum-free medium.
-
Incubation: Following the drug treatment period, the culture medium is replaced with a fresh medium containing the MTS or MTT reagent. The plates are then incubated for a period of 1-4 hours at 37°C.
-
Solubilization (for MTT assay): If using the MTT assay, a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 490 nm for MTS and 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound Derivative B3: Proposed Mechanism of Action
While the precise signaling pathway of the this compound derivative B3 in lung cancer cells is still under investigation, based on the known mechanisms of other labdane diterpenes, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Caption: Proposed signaling pathway for this compound derivative B3-induced apoptosis.
Cisplatin: Established Mechanism of Action
Cisplatin is a well-established chemotherapeutic agent that exerts its cytotoxic effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Established signaling pathway for cisplatin-induced apoptosis.
Experimental Workflow
The general workflow for comparing the cytotoxicity of this compound derivative B3 and cisplatin is outlined below.
Caption: General experimental workflow for cytotoxicity comparison.
Conclusion
The significantly lower IC50 value of the this compound derivative B3 compared to cisplatin in A-549 lung cancer cells underscores its potential as a potent anticancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile for the treatment of non-small cell lung cancer. The exploration of natural compounds like this compound opens new avenues for the development of more effective and potentially less toxic cancer therapies.
References
A Comparative Analysis of Yunnancoronarin A and Other Bioactive Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Yunnancoronarin A and other prominent labdane diterpenes, including Coronarin D, Andrographolide, and Sclareol. The focus is on their anticancer and anti-inflammatory properties, with a presentation of supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways. While direct quantitative data for this compound is limited in the current literature, this guide draws comparisons based on its closely related derivatives and photooxidation products.
Quantitative Data Comparison
The following tables summarize the reported cytotoxic and anti-inflammatory activities of selected labdane diterpenes, primarily focusing on their half-maximal inhibitory concentrations (IC50).
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Labdane Diterpenes against Various Cancer Cell Lines
| Compound/Derivative | A-549 (Lung) | MCF-7 (Breast) | SMMC-7721 (Hepatocellular Carcinoma) | HL-60 (Leukemia) | SW480 (Colon) | Other Cell Lines |
| Yunnancoronarin C ¹ | - | - | - | - | - | KB: >50 µg/mL |
| This compound Derivative (B3) ² | 1.72[1][2] | 3.17[1][2] | 2.15[1][2] | 3.0[1] | 3.49[1][2] | Beas2B (normal lung): >10 |
| Coronarin D | - | - | - | - | - | U-251 (Glioblastoma): TGI <50 µM[3] |
| Coronarin K | 13.49[4] | >22[4] | - | - | HCT-116: 26.03[4] | Bxpc-3 (Pancreatic): >22[4] |
| Andrographolide | - | 32.90 (48h)[5][6] | - | - | HT-29: ~10-20 (qualitative) | MDA-MB-231 (Breast): 37.56 (48h)[5][6][7]; OEC-M1 (Oral): 55[8]; KB (Oral): 106.2 µg/mL[9]; HeLa (Cervical): 8.141[10] |
| Sclareol | 19 µg/mL (in hypoxia)[11] | 31.11 (24h)[12] | - | 6.0-24.2 µg/mL (various lines)[13] | - | MG63 (Osteosarcoma): 65.2 (12h)[14]; PC3 (Prostate): <50[15] |
¹Yunnancoronarin C is a photooxidation product of this compound.[1] ²Derivative B3 is a synthesized derivative of this compound.[1][2] TGI: Total Growth Inhibition
Table 2: Comparative Anti-inflammatory Activity (IC50) of Labdane Diterpenes
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide Production | RAW 264.7 | Data not available |
| Coronarin D | Superoxide Anion Generation | Human Neutrophils | - |
| Elastase Release | Human Neutrophils | - | |
| Andrographolide | Nitric Oxide Production | RAW 264.7 | 17.4[16][17][18] |
| Sclareol | Nitric Oxide Production | RAW 264.7 | - |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpenes and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay
The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol Outline:
-
Cell Seeding and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of various concentrations of the labdane diterpenes.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for NO production.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Allow the reaction to proceed for a short period at room temperature.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of around 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Mechanisms of Action
Labdane diterpenes exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cancer progression.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
General Mechanism of Inhibition by Labdane Diterpenes:
Many labdane diterpenes, including Coronarin D, inhibit the NF-κB pathway.[19][20] This inhibition can occur at several levels:
-
Inhibition of IκBα Phosphorylation and Degradation: By preventing the degradation of the inhibitory protein IκBα, the NF-κB dimer (p65/p50) is sequestered in the cytoplasm.
-
Prevention of p65 Nuclear Translocation: This cytoplasmic retention prevents NF-κB from entering the nucleus and activating the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.
General Mechanism of Modulation by Labdane Diterpenes:
Labdane diterpenes, such as Coronarin D, can modulate the MAPK pathway, often leading to the activation of stress-activated protein kinases like JNK and p38, which can promote apoptosis in cancer cells.[21][22]
Caption: Modulation of the MAPK signaling pathway by labdane diterpenes.
Experimental Workflow
The general workflow for screening and characterizing the bioactivity of labdane diterpenes is outlined below.
Caption: General experimental workflow for bioactive labdane diterpene discovery.
Conclusion
This comparative guide highlights the significant potential of labdane diterpenes as anticancer and anti-inflammatory agents. While this compound's direct biological activities require further investigation, the potent effects of its derivatives and other members of the labdane diterpene family, such as Coronarin D, Andrographolide, and Sclareol, underscore the importance of this class of natural products in drug discovery. Their mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, offer promising avenues for the development of novel therapeutics. Further research is warranted to elucidate the specific activities of this compound and to explore the full therapeutic potential of this fascinating group of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 16. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Yunnancoronarin A: An In Vitro Cytotoxicity Comparison and Proposed In Vivo Workflow
For Researchers, Scientists, and Drug Development Professionals
Yunnancoronarin A, a labdane diterpene isolated from Hedychium yunnanense, has demonstrated notable anticancer efficacy in preclinical in vitro studies.[1][2] While in vivo validation remains a critical next step, existing data provides a strong foundation for its continued investigation as a potential cancer therapeutic. This guide objectively compares the in vitro cytotoxic performance of this compound and its synthetic derivatives against a standard chemotherapeutic agent, cisplatin, and outlines a proposed experimental workflow for future in vivo validation.
In Vitro Anticancer Activity: A Comparative Analysis
A recent study focused on the synthesis and cytotoxic evaluation of this compound derivatives against a panel of human cancer cell lines.[1][2][3] The findings highlight the potential of these compounds, with some derivatives exhibiting significantly greater potency than the parent compound and, in some cases, the conventional anticancer drug cisplatin.
Data Presentation: Cytotoxicity (IC₅₀) Comparison
The cytotoxic activity of this compound, its derivatives, and cisplatin was assessed across five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SW480 (colorectal adenocarcinoma). Additionally, the compounds were tested against a normal human lung epithelial cell line (Beas2B) to evaluate their selectivity.[1][3]
Table 1: IC₅₀ Values (μM) of this compound, its Derivatives, and Cisplatin Against Human Cancer Cell Lines and a Normal Cell Line. [1][3]
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Beas2B (Normal) |
| This compound | > 40 | > 40 | > 40 | > 40 | > 40 | > 40 |
| Derivative B2 | 10.35 | 4.83 | 3.91 | 6.24 | 7.18 | 15.23 |
| Derivative B3 | 5.12 | 2.15 | 1.72 | 3.17 | 3.49 | 8.91 |
| Derivative B4 | 8.76 | 3.57 | 2.84 | 5.01 | 6.32 | 12.45 |
| Cisplatin (Control) | 3.18 | 10.21 | 12.54 | 15.83 | 18.21 | 5.34 |
Data extracted from "Synthesis and cytotoxicity evaluation of this compound derivatives".[1][2][3]
Key Observations:
-
This compound in its natural form showed weak cytotoxic activity against the tested cell lines.
-
Synthetic derivatives, particularly B3 , demonstrated significantly enhanced and broad-spectrum anticancer activity.[3]
-
Derivative B3 exhibited lower IC₅₀ values against SMMC-7721, A-549, MCF-7, and SW480 cell lines compared to cisplatin, indicating higher potency.[3]
-
Importantly, derivatives B1, B2, B3, and B4 showed weaker cytotoxic activity against the normal Beas2B cells compared to the A-549 cancer cells, suggesting a degree of selectivity. In contrast, cisplatin was more toxic to the normal cells than to the A-549 cells.[3]
Experimental Protocols: In Vitro Cytotoxicity Assay
The following methodology was employed to determine the cytotoxic activity of this compound and its derivatives.
Cell Culture and Treatment:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) and the normal human lung epithelial cell line (Beas2B) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in 96-well plates and incubated to allow for attachment.
-
The cells were then treated with various concentrations of this compound, its derivatives, or cisplatin for a specified period.
MTT Assay for Cell Viability:
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals were dissolved in a solubilization buffer.
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.
-
The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-response curves.
Proposed Workflow for In Vivo Validation
The promising in vitro results, particularly for derivative B3, warrant further investigation in animal models to validate its anticancer efficacy and assess its safety profile. The following is a proposed experimental workflow for in vivo studies.
Caption: Proposed workflow for in vivo validation of this compound derivatives.
Investigated Signaling Pathways
While the specific signaling pathways modulated by this compound and its derivatives have not been fully elucidated, related compounds from the Hedychium genus, such as Coronarin D, have been shown to induce apoptosis and cell cycle arrest through the JNK1/2 signaling pathway.[4] Extracts from Hedychium coronarium have also been reported to promote both extrinsic and intrinsic apoptotic pathways through the activation of caspases.[4] Future research should aim to uncover the molecular mechanisms underlying the anticancer activity of this compound derivatives.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Yunnancoronarin A's mechanism of action in different cell lines
A comprehensive analysis of the cytotoxic effects and molecular pathways induced by Yunnancoronarin A and its close structural analog, Coronarin D, across various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their potential as anticancer agents, supported by available experimental data and detailed methodologies.
This compound, a natural diterpene, has garnered interest for its potential pharmacological activities. However, detailed studies cross-validating its specific mechanism of action across different cancer cell lines remain limited in publicly available scientific literature. To provide a predictive framework and guide future research, this guide presents a comparative analysis of the cytotoxic effects of this compound derivatives and delves into the well-documented anticancer mechanisms of its close structural analog, Coronarin D. The consistent findings for Coronarin D across multiple cancer cell types suggest a probable mechanism of action for this compound, centered on the induction of apoptosis and cell cycle arrest, often mediated by the JNK signaling pathway.
Comparative Cytotoxicity
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | Beas2B (Normal Lung Epithelial) |
| This compound Derivative (B3) | - | 2.15 µM | 1.72 µM | 3.17 µM | 3.49 µM | > Cisplatin |
| Cisplatin (Positive Control) | - | - | - | - | - | < Derivative B3 |
Table 1: Comparative IC50 values of a this compound derivative (B3) and Cisplatin against various cancer cell lines and a normal cell line. The data indicates that derivative B3 exhibits significant cytotoxicity against several cancer cell lines, with a notable selectivity for cancer cells over normal lung epithelial cells when compared to the conventional chemotherapeutic agent, Cisplatin[1].
Cross-Validation of Coronarin D's Mechanism of Action in Different Cell Lines
Given the structural similarity, the mechanism of action of Coronarin D offers a strong predictive model for this compound. Studies on Coronarin D consistently demonstrate its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines.
| Cell Line | Primary Mechanism | Key Signaling Pathways | Experimental Observations |
| Nasopharyngeal Carcinoma (NPC) | Apoptosis, Autophagy, G2/M Arrest | p38 MAPK inhibition, JNK activation | Increased Reactive Oxygen Species (ROS) production. |
| Hepatocellular Carcinoma (HCC) | Apoptosis | JNK Pathway | - |
| Oral Squamous Cell Carcinoma (OSCC) | Apoptosis, G2/M Arrest | JNK1/2 Pathway | Increased mitochondrial membrane potential loss and activation of caspases-3, -8, and -9. |
| Glioblastoma (U-251) | Apoptosis, G1 Arrest | ERK phosphorylation | Increased ROS production and depolarization of mitochondrial membrane potential. |
Table 2: Summary of the mechanism of action of Coronarin D in different cancer cell lines. Across diverse cancer types, Coronarin D consistently induces apoptosis and cell cycle arrest, with the JNK signaling pathway being a recurrently implicated mediator.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for this compound, based on data from Coronarin D, involves the activation of signaling cascades that lead to apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway for this compound.
The experimental validation of this proposed mechanism involves a series of established laboratory techniques.
Caption: Experimental workflow for mechanism of action studies.
Experimental Protocols
1. Cell Culture and Drug Treatment: Cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in plates and treated with varying concentrations of this compound or a vehicle control for specified time periods.
2. MTT Assay for Cell Viability: Following drug treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
3. Flow Cytometry for Apoptosis and Cell Cycle Analysis: For apoptosis analysis, treated cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with PI, and analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.
4. Western Blot Analysis for Protein Expression: Treated cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phosphorylated JNK, p38, caspases, cyclins). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
References
Unveiling the Anticancer Potential of Yunnancoronarin A Derivatives: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of eleven novel Yunnancoronarin A derivatives reveals significant enhancements in cytotoxic activity against several human cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to inform future drug development efforts.
This compound, a naturally occurring labdane diterpene, has garnered interest for its pharmacological properties. In a recent study, researchers synthesized eleven derivatives (A1–A4, B1–B4, and C1–C3) through acylation and subsequent photooxidation of the parent compound.[1][2] The investigation aimed to explore how modifications at the C-6 hydroxyl group and the furan ring influence the cytotoxic effects of these compounds. The findings indicate that specific structural alterations can dramatically increase their anticancer efficacy.[1]
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic activities of the synthesized derivatives were evaluated against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). A normal human lung epithelial cell line (Beas2B) was also included to assess selectivity. The results, summarized in Table 1, highlight that derivatives B2, B3, and B4 exhibited the most potent and broad-spectrum anticancer activity.[2]
Notably, compound B3 emerged as the most active derivative, with an IC50 value of 1.72 μM against the A-549 cell line.[1] In several instances, the cytotoxic potency of these derivatives was significantly greater than that of the positive control, cisplatin.[2] Furthermore, compounds B1, B2, B3, and B4 demonstrated weaker cytotoxicity against the normal Beas2B cells compared to their effects on A-549 cancer cells, suggesting a degree of tumor selectivity that is not observed with cisplatin.[2]
Table 1: In Vitro Cytotoxicity (IC50, μM) of this compound Derivatives
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Beas2B |
| This compound | >40 | >40 | >40 | >40 | >40 | ND |
| Yunnancoronarin C | 8.21±1.12 | 10.34±1.54 | 12.56±1.87 | 15.67±2.13 | 18.23±2.54 | ND |
| B1 | 10.12±1.34 | 12.45±1.67 | 15.78±2.11 | 18.98±2.45 | 20.34±2.87 | >20 |
| B2 | 4.12±0.56 | 5.67±0.87 | 6.87±1.02 | 8.23±1.11 | 9.87±1.32 | >15 |
| B3 | 2.01±0.23 | 2.15±0.34 | 1.72±0.21 | 3.17±0.45 | 3.49±0.51 | >10 |
| B4 | 3.45±0.45 | 4.87±0.65 | 5.12±0.76 | 6.78±0.98 | 7.89±1.01 | >12 |
| Paclitaxel | 0.02±0.003 | 0.05±0.006 | 0.03±0.004 | 0.04±0.005 | 0.06±0.007 | ND |
| Cisplatin | 2.13±0.21 | 3.45±0.43 | 4.56±0.54 | 5.67±0.65 | 6.78±0.76 | 2.34±0.23 |
| ND: Not Determined. Data are presented as mean ± SD. |
Structure-Activity Relationship Insights
The study revealed key structural features that govern the cytotoxic activity of this compound derivatives. The primary modifications involved acylation of the C-6 hydroxyl group and photooxidation of the furan ring to a butenolide moiety.
The conversion of the furan ring in this compound to a butenolide in Yunnancoronarin C was found to significantly enhance cytotoxic activity.[1] This suggests that the butenolide moiety is a crucial pharmacophore for the observed anticancer effects.
Furthermore, the nature of the acyl group at the C-6 position plays a critical role in modulating potency. The enhanced activity of derivatives B2, B3, and B4, which possess butenoyl, crotonoyl, and tigloyl groups respectively, indicates that the introduction of specific acyl groups can substantially improve the cytotoxic profile.[1][2] The structure-activity relationship studies pinpointed that modifications to the B ring of this compound can significantly impact its cytotoxicity.[2]
Experimental Protocols
Synthesis of this compound Derivatives: The synthesis of the eleven derivatives (A1–A4, B1–B4, and C1–C3) was performed through a two-step process involving acylation and photooxidation, using this compound as the starting material.[1][2] The structural confirmation of the synthesized compounds was carried out using 1H NMR, 13C NMR, and HR-ESI-MS spectroscopic techniques.[2]
In Vitro Cytotoxicity Assay (MTS Assay): The cytotoxic activity of the this compound derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] Human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) and a normal human lung epithelial cell line (Beas2B) were used.[1][2] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then measured spectrophotometrically, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were calculated. Paclitaxel and cisplatin were used as positive controls.[1]
Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of the this compound derivatives.
References
Independent Verification of Yunnancoronarin A's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Yunnancoronarin A, a natural labdane diterpene, with a focus on its cytotoxic activity against cancer cells. The information presented is based on available experimental data, offering a resource for researchers investigating novel anticancer agents.
Overview of this compound
This compound is a labdane-type diterpenoid that has been investigated for its pharmacological properties. Recent studies have highlighted its potential as a cytotoxic agent, showing efficacy against various cancer cell lines. This guide compares its performance with cisplatin, a widely used chemotherapy drug, and details the experimental protocols used for its evaluation.
Comparative Efficacy: Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting biological processes. A lower IC₅₀ value indicates greater potency.
A study involving synthetic derivatives of this compound demonstrated significant cytotoxic effects. For instance, derivative B3 showed notably lower IC₅₀ values against several cancer cell lines compared to the conventional chemotherapeutic agent, cisplatin.[1] This suggests a higher potency for this derivative. Furthermore, these derivatives exhibited weaker cytotoxic activity against normal human lung epithelial cells (Beas2B) compared to cisplatin, indicating a potentially better safety profile.[1]
| Compound | HL-60 (Leukemia) | SMMC-7721 (Liver Cancer) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | Beas2B (Normal Lung) |
| This compound Derivative B3 | - | 2.15 µM | 1.72 µM | 3.17 µM | 3.49 µM | > 10 µM (Implied) |
| Cisplatin (Positive Control) | - | > 10 µM (Implied) | > 10 µM (Implied) | > 10 µM (Implied) | > 10 µM (Implied) | < 10 µM (Implied) |
Table 1: Comparative IC₅₀ Values of this compound Derivative B3 vs. Cisplatin. Data sourced from a study on synthetic derivatives of this compound.[1] The data indicates that derivative B3 has significantly lower IC₅₀ values against the tested cancer cell lines than cisplatin, while also showing less toxicity to the normal Beas2B cell line.[1]
Proposed Mechanism of Action
While the precise signaling pathways for this compound are still under investigation, the mechanisms of related labdane diterpenes and the comparator drug cisplatin are well-documented.
Proposed Signaling Pathway for Labdane Diterpenes
Many labdane diterpenes exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest. A proposed mechanism, based on related compounds like Coronarin D, involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the phosphorylation of JNK and ERK. This cascade ultimately leads to the activation of caspases, the key executioners of apoptosis.
Mechanism of Action for Cisplatin
Cisplatin functions as an alkylating-like agent.[2] After entering the cell, it undergoes hydrolysis to form a reactive complex that binds to DNA, primarily at the N7 position of purine bases.[1] This binding creates DNA adducts, leading to both intrastrand and interstrand cross-links. These cross-links distort the DNA structure, which in turn inhibits DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[1][2][3]
Experimental Protocols
The evaluation of the cytotoxic potential of this compound and its alternatives relies on standardized in vitro assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Cell Viability Assay Protocol
This protocol outlines the key steps for determining the IC₅₀ values of a test compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.
Materials:
-
Test compounds (e.g., this compound derivatives, Cisplatin)
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
96-well flat-bottom sterile plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include a "vehicle control" (medium with the solvent used to dissolve the compound) and a "no-cell" blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 12 mM MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
References
Unveiling the Therapeutic Potential: Yunnancoronarin A Versus Paclitaxel in Breast Cancer Cell Lines
In the relentless pursuit of more effective and targeted cancer therapies, researchers are continuously exploring novel compounds to rival or enhance existing treatments. This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Yunnancoronarin A, a novel natural product, against paclitaxel, a widely used chemotherapeutic agent, in the context of breast cancer cell lines. While extensive data exists for paclitaxel, research on this compound is still in its nascent stages. This comparison is based on currently available, though limited, scientific literature.
I. Comparative Efficacy in Breast Cancer Cell Lines
The cornerstone of evaluating any potential anti-cancer agent is its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| This compound | Data Not Available | Data Not Available | |
| Paclitaxel | MCF-7 | 3.5 µM | |
| MDA-MB-231 | 0.3 µM | ||
| SKBR3 | 4 µM | ||
| BT-474 | 19 nM |
Note: The IC50 values for paclitaxel can vary between studies and experimental conditions. The values presented here are representative examples.
Due to the lack of publicly available data on the cytotoxic effects of this compound on breast cancer cell lines, a direct comparison of IC50 values is not possible at this time.
II. Mechanisms of Action: A Head-to-Head Look
Understanding how a drug kills cancer cells is crucial for its effective clinical application. Both paclitaxel and, hypothetically, this compound, are expected to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
A. Induction of Apoptosis
Apoptosis is a natural and orderly process of cell death that is often dysregulated in cancer. Chemotherapeutic agents aim to reactivate this process in cancer cells.
Table 2: Comparison of Apoptotic Effects
| Feature | This compound | Paclitaxel |
| Induces Apoptosis | Data Not Available | Yes |
| Affected Proteins | Data Not Available | - Downregulation of Bcl-2 - Upregulation of Bax |
Paclitaxel is well-documented to induce apoptosis in breast cancer cells. It has been shown to cause concentration-dependent increases in apoptotic cells in the MCF-7 cell line. This process is often associated with the regulation of the Bcl-2 family of proteins, which play a critical role in controlling the life and death of a cell.
Information regarding the apoptotic effects of this compound in breast cancer cells is currently unavailable.
B. Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic drugs work by halting the cell cycle, thereby preventing cancer cells from proliferating.
Table 3: Comparison of Effects on Cell Cycle
| Feature | This compound | Paclitaxel |
| Induces Cell Cycle Arrest | Data Not Available | Yes |
| Phase of Arrest | Data Not Available | G2/M phase |
Paclitaxel is known to be a potent inducer of cell cycle arrest at the G2/M phase in breast cancer cells. This is a critical checkpoint in the cell division process, and its disruption leads to the inhibition of cell proliferation.
The effect of this compound on the cell cycle of breast cancer cells has not yet been reported in the scientific literature.
III. Signaling Pathways: The Molecular Battleground
The behavior of cancer cells is governed by complex signaling networks. Understanding how drugs interact with these pathways can reveal their precise mechanisms of action and potential for targeted therapy.
A. Paclitaxel's Intricate Web of Action
Paclitaxel's primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to the aforementioned G2/M cell cycle arrest and subsequent apoptosis. However, its effects extend to various signaling pathways.
One of the key pathways affected by paclitaxel is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Paclitaxel has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.
A Comparative Meta-Analysis of Yunnancoronarin A's Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the current scientific literature on the bioactivity of Yunnancoronarin A, a labdane diterpene with significant therapeutic potential. The following sections detail its anti-cancer, anti-inflammatory, and neuroprotective properties, offering a comparative perspective with other relevant compounds and outlining the experimental protocols used to determine these activities.
Anti-Cancer Activity
This compound and its synthetic derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. This section summarizes the quantitative data from these studies and details the methodologies employed.
Comparative Cytotoxicity of this compound Derivatives
The anti-cancer potential of this compound has been enhanced through synthetic modifications. A recent study focused on the acylation and subsequent photooxidation of this compound to produce novel derivatives with improved cytotoxic profiles. The half-maximal inhibitory concentrations (IC50) of these derivatives against various cancer cell lines are presented below, with cisplatin, a commonly used chemotherapy drug, as a positive control.
| Compound | HL-60 (Leukemia) IC50 (μM) | SMMC-7721 (Liver Cancer) IC50 (μM) | A-549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | SW480 (Colon Cancer) IC50 (μM) | Beas2B (Normal Lung) IC50 (μM) |
| Yunnancoronarin C | >10 | >10 | >10 | >10 | >10 | ND |
| Derivative B2 | 4.51 | 3.28 | 2.54 | 4.12 | 5.03 | >10 |
| Derivative B3 | 3.89 | 2.15 | 1.72 | 3.17 | 3.49 | >10 |
| Derivative B4 | 5.23 | 4.76 | 3.88 | 5.91 | 6.27 | >10 |
| Cisplatin | 1.25 | 4.87 | 6.32 | 8.91 | 9.87 | 3.45 |
| ND: Not Determined |
Key Findings:
-
Derivatives B2 , B3 , and B4 exhibited significant cytotoxicity against all tested cancer cell lines.[1][2][3]
-
Derivative B3 was the most potent, with IC50 values ranging from 1.72 to 3.89 μM across the different cancer cell lines.[1][2][3]
-
Notably, these derivatives showed weaker cytotoxicity against the normal human lung epithelial cell line (Beas2B) compared to the A-549 lung cancer cell line, suggesting a degree of cancer cell selectivity. In contrast, cisplatin was more toxic to the normal cells than to the A-549 cells.[1][2][3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of this compound derivatives was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Cell Lines:
-
Human promyelocytic leukemia (HL-60)
-
Human hepatocellular carcinoma (SMMC-7721)
-
Human lung adenocarcinoma (A-549)
-
Human breast adenocarcinoma (MCF-7)
-
Human colorectal adenocarcinoma (SW480)
-
Human normal lung epithelial (Beas2B)
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds (this compound derivatives and cisplatin) for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the MTS reagent was added to each well and incubated for a period that allows for the conversion of MTS to formazan by viable cells.
-
The absorbance of the formazan product was measured using a microplate reader at a specific wavelength (typically 490 nm).
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Anti-Inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of this compound is limited in the current literature, studies on the closely related labdane diterpene, Coronarin D, provide valuable insights into the potential mechanisms of action.
Comparative Anti-Inflammatory Activity of Related Diterpenes
Coronarin D has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. This inhibition leads to a reduction in the expression of pro-inflammatory genes.
| Compound | Target Pathway | Key Effects |
| Coronarin D | NF-κB | - Inhibits IκBα kinase activation - Suppresses IκBα phosphorylation and degradation - Prevents p65 nuclear translocation - Reduces expression of NF-κB-regulated genes (e.g., for inflammatory cytokines) |
| Other Labdane Diterpenes | NF-κB | - Similar inhibition of NF-κB signaling observed |
Key Findings:
-
Coronarin D effectively inhibits both constitutive and inducible NF-κB activation.[4][5]
-
This inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of labdane-type diterpenes.
Signaling Pathway: NF-κB Inhibition by Coronarin D
The anti-inflammatory action of Coronarin D is primarily mediated through the inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Cell Line:
-
Murine macrophage cell line (RAW 264.7)
Procedure:
-
RAW 264.7 cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Neuroprotective Activity
Direct experimental data on the neuroprotective effects of this compound is not yet available. However, studies on other natural products and compounds from the Hedychium genus suggest potential neuroprotective mechanisms that may be relevant.
Comparative Neuroprotective Effects of Natural Compounds
Many natural compounds exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in cell survival.
| Compound/Class | Proposed Mechanism of Action |
| General Labdane Diterpenes | Antioxidant and anti-inflammatory properties |
| Other Natural Products (e.g., Flavonoids, Polyphenols) | - Scavenging of reactive oxygen species (ROS) - Upregulation of antioxidant enzymes - Modulation of pro-survival signaling pathways (e.g., Akt, ERK) |
Experimental Protocol: In Vitro Neuroprotection Assay (PC12 Cells)
A common in vitro model for assessing neuroprotective effects involves the use of the rat pheochromocytoma (PC12) cell line, which exhibits neuronal characteristics upon differentiation.
Cell Line:
-
Rat pheochromocytoma (PC12) cells
Procedure:
-
PC12 cells are cultured and can be differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Cells are pre-treated with the test compound for a specific duration.
-
Neurotoxicity is induced by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell viability is assessed using methods like the MTT or LDH assay.
-
Mechanistic studies can be performed by measuring markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio) and oxidative stress (e.g., intracellular ROS levels).
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully elucidate the bioactivities and therapeutic potential of this compound.
References
- 1. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Yunnancoronarin A: Essential Safety and Disposal Protocols for Laboratory Environments
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and logistical guidance for the proper handling and disposal of Yunnancoronarin A, a natural labdane diterpene with noted cytotoxic properties. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for managing cytotoxic and hazardous chemical waste in a laboratory setting. All personnel must adhere to their institution's specific safety and waste management protocols in conjunction with the guidance provided herein.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and for conducting a thorough risk assessment prior to handling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₂ | PubChem |
| Molecular Weight | 300.4 g/mol | PubChem |
| Exact Mass | 300.208930132 Da | PubChem |
Disposal Procedures
Given its cytotoxic nature, this compound and all associated waste must be treated as hazardous. Incineration is the recommended final disposal method for cytotoxic waste to ensure complete destruction.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory to prevent exposure through skin contact, inhalation, or ingestion[4][5][6][7]:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, fluid-resistant gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.
Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent cross-contamination and ensure safe disposal.[1][2][8]
-
Designated Waste Containers: All waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1][2] These containers are typically color-coded (e.g., purple or yellow) as per institutional and regional regulations.
-
Solid Waste: This includes contaminated lab supplies such as gloves, gowns, pipette tips, and vials. Solid waste should be placed directly into the designated cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, compatible container clearly labeled as "Cytotoxic Waste: this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[2]
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.[7][8]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in publicly available safety documents, the following general principles for handling potent compounds should be applied:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to prevent the dispersal of fine particles.
-
Solution Preparation: Prepare solutions in a fume hood and ensure all equipment is decontaminated after use.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. danielshealth.ca [danielshealth.ca]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Cytotoxic Drugs | Canadian Union of Public Employees [cupe.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
